2-Hydroxybenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNNFMWIMZVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060642 | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-16-7 | |
| Record name | 2-Benzimidazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxybenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxybenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZIMIDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 2-Hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybenzimidazole (B11371), also known as 1,3-dihydro-2H-benzimidazol-2-one, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its unique structural features, including the presence of both keto and enol tautomeric forms, and its ability to participate in various chemical reactions make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, detailed synthesis and purification protocols, and extensive spectroscopic data. Furthermore, this guide explores the potential biological activities and associated signaling pathways of benzimidazole (B57391) derivatives, offering insights for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a stable, off-white to pale brown crystalline powder.[1] It exhibits limited solubility in water but is more soluble in polar organic solvents such as ethanol (B145695) and DMSO.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| Melting Point | >300 °C | [1] |
| pKa | 11.95 ± 0.10 (Predicted) | [1] |
| Appearance | Off-white to pale brown crystalline powder | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO and slightly soluble in heated methanol | [4] |
| CAS Number | 615-16-7 | [3] |
Tautomerism
This compound exists in a tautomeric equilibrium between its keto (benzimidazolone) and enol (hydroxybenzimidazole) forms. Theoretical studies suggest that the keto tautomer is the more stable and predominant form in both the gas phase and in solution.[5] This equilibrium is a critical aspect of its reactivity and biological activity.
Caption: Keto-enol tautomerism of this compound.
Synthesis and Purification
A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with urea (B33335) in the presence of an acid catalyst.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and urea (1.1 equivalents).
-
Acid Catalyst: Add a catalytic amount of hydrochloric acid.
-
Solvent: While some procedures are solvent-free, xylene can be used as a solvent to aid in the removal of water via a Dean-Stark apparatus.
-
Heating: Heat the reaction mixture to 140-150 °C for 4-5 hours. During this time, ammonia (B1221849) and water will be evolved.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solidified reaction mixture is treated with a 10% sodium hydroxide (B78521) solution to neutralize the acid and precipitate the product.
-
Isolation: The crude product is collected by vacuum filtration and washed with cold water.
Detailed Experimental Protocol: Purification
-
Recrystallization: The crude this compound is dissolved in a minimal amount of boiling ethanol.
-
Decolorization: Activated charcoal can be added to the hot solution to remove colored impurities. The solution is then hot-filtered to remove the charcoal.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is typically recorded in DMSO-d₆.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~10.65 | singlet | 2H | N-H protons | [3] |
| ~6.94-6.98 | multiplet | 4H | Aromatic C-H protons | [3] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment | Reference(s) |
| ~155 | C=O (keto form) | [6] |
| ~130 | Aromatic C (quaternary) | [6] |
| ~121 | Aromatic C-H | [7] |
| ~109 | Aromatic C-H | [7] |
FTIR Spectroscopy
The FTIR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |
| 3400-3200 (broad) | N-H stretch | Amide | [8] |
| ~3050 | C-H stretch | Aromatic | [8] |
| ~1700 | C=O stretch | Amide (keto form) | [9] |
| 1620-1450 | C=C stretch | Aromatic ring | [9] |
| ~1300 | C-N stretch | Amine | [9] |
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in ethanol, shows absorption bands characteristic of the benzimidazole chromophore. The λmax is influenced by the electronic transitions within the conjugated system.[10][11]
| Solvent | λmax (nm) |
| Ethanol | ~280, ~245 |
Potential Biological Activities and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the broader class of benzimidazole derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory and antifungal effects.[2][12] These activities suggest potential interactions with various biological targets and signaling pathways.
Potential Anti-Inflammatory Signaling Pathways
Benzimidazole derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[2][13] This can involve the inhibition of pro-inflammatory enzymes and cytokines.
Caption: Potential anti-inflammatory signaling pathways modulated by benzimidazole derivatives.
Potential Antifungal Mechanism of Action
The antifungal activity of many azole compounds, including benzimidazole derivatives, often involves the disruption of fungal cell membrane synthesis.[12] A key target is the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis.[14]
Caption: Potential antifungal mechanism of action for benzimidazole derivatives.
Experimental Workflow for Biological Screening
A generalized workflow for the in vitro screening of benzimidazole derivatives for potential biological activity is outlined below.
Caption: Generalized experimental workflow for in vitro biological screening.
Conclusion
This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in drug discovery. Its straightforward synthesis, well-characterized spectroscopic properties, and the diverse biological activities of its derivatives make it an attractive scaffold for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers, providing essential data and protocols to facilitate further investigation into the promising applications of this compound and its analogues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(615-16-7) 1H NMR spectrum [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound(615-16-7) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rjpn.org [rjpn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxybenzimidazole: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzimidazole (B11371), formally known by its IUPAC name 1,3-dihydro-2H-benzimidazol-2-one , is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a fused benzene (B151609) and imidazole (B134444) ring system, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, established experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.
The structure of this compound consists of a benzene ring fused to an imidazole ring. It exists in tautomeric equilibrium with its keto form, 1,3-dihydro-2H-benzimidazol-2-one, with the keto form being predominant. This structural feature is crucial for its chemical reactivity and biological interactions. The molecule has the chemical formula C₇H₆N₂O.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of 1,3-dihydro-2H-benzimidazol-2-one, providing essential data for researchers and chemists working with this compound.
| Property | Value | Source |
| IUPAC Name | 1,3-dihydro-2H-benzimidazol-2-one | |
| Synonyms | This compound, 2-Benzimidazolinone | |
| CAS Number | 615-16-7 | |
| Molecular Formula | C₇H₆N₂O | |
| Molecular Weight | 134.14 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents. | [1] |
| pKa | 11.95 ± 0.10 (Predicted) | |
| LogP | 1.1 | |
| Standard solid enthalpy of combustion (ΔcH°solid) | -3527.50 ± 3.20 kJ/mol | [2] |
| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | -85.10 ± 3.20 kJ/mol | [2] |
| Enthalpy of sublimation at standard conditions (ΔsubH°) | 126.40 ± 2.40 kJ/mol | [2] |
Experimental Protocols
Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea
This protocol describes a common and efficient method for the synthesis of 1,3-dihydro-2H-benzimidazol-2-one.
Materials:
-
o-Phenylenediamine
-
Urea
-
Water
-
Chelating agent (e.g., sodium salt of ethylenediaminetetraacetic acid)
-
Sodium dithionite
-
Nitrogen gas
-
Autoclave or pressure vessel
Procedure: [3]
-
Prepare an aqueous solution of o-phenylenediamine.
-
To this solution, add urea, a chelating agent, and sodium dithionite.
-
Flush a pressure vessel with nitrogen gas and transfer the reaction mixture into it.
-
Heat the sealed vessel to 150 °C with stirring and maintain this temperature for 3 hours.
-
After the reaction period, cool the vessel to room temperature and carefully release the ammonia (B1221849) pressure.
-
The product will precipitate as a crystalline solid. Collect the solid by filtration.
-
Wash the collected crystals with water until the pH of the washings is approximately 6.5.
-
Dry the purified product. This method typically yields a high-purity product with a melting point of around 309 °C.[3]
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This section provides a representative HPLC method that can be adapted for the quantification of benzimidazolone derivatives.
Instrumentation and Conditions: [4][5]
-
HPLC System: A standard liquid chromatograph equipped with a UV detector.
-
Column: Nucleosil C8 (5 µm, 250 x 4.6 mm) or a similar C8 column.[4]
-
Mobile Phase: A gradient system is often employed for complex samples.
-
Mobile Phase A: A mixture of 85% orthophosphoric acid, water, and acetonitrile (B52724) (e.g., in a 0.05:75:25 v/v/v ratio), with the pH adjusted to 4.5 using a 15% sodium hydroxide (B78521) solution.[4]
-
Mobile Phase B: A mixture of 85% orthophosphoric acid, water, and acetonitrile (e.g., in a 0.05:50:50 v/v/v ratio), with the pH also adjusted to 4.5.[4]
-
-
Detection: UV detection at a wavelength of 254 nm is suitable for the benzimidazole (B57391) core.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Sample Preparation: [5]
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable solvent, such as a 0.25% hydrochloric acid solution in methanol.
-
If necessary, sonicate and dilute the solution to an appropriate concentration with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Quantification: The concentration of the benzimidazolone derivative in the sample is determined by comparing its peak area to a calibration curve constructed from the analysis of standard solutions of known concentrations.
Mandatory Visualization: Signaling Pathway
Derivatives of this compound have been identified as modulators of ion channels, with implications for therapeutic development. One such derivative, 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), is a known activator of the intermediate-conductance Ca²⁺-activated K⁺ (IK) channel. The following diagram illustrates the proposed signaling pathway initiated by DCEBIO in skeletal muscle cells.
Caption: Signaling pathway of DCEBIO-mediated myotube hypertrophy.
This pathway highlights how DCEBIO, by activating IKca channels, can influence key cellular processes in muscle cells.[3][6] The activation of these channels leads to membrane hyperpolarization, a trigger for myogenic differentiation.[6] Furthermore, DCEBIO-induced activation of mitochondrial IKca channels stimulates the production of reactive oxygen species (ROS), which in turn activates the Akt/mTOR signaling cascade, a critical pathway for muscle growth and hypertrophy.[3] This dual effect on differentiation and hypertrophy makes benzimidazolone derivatives like DCEBIO interesting candidates for further investigation in the context of muscle wasting diseases.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Opening of Intermediate Conductance Ca2+-Activated K+ Channels in C2C12 Skeletal Muscle Cells Increases the Myotube Diameter via the Akt/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. DCEBIO facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxybenzimidazole: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of 2-Hydroxybenzimidazole (B11371). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparison.
Discovery and Historical Milestones
The synthesis of this compound (also known as 2-benzimidazolinone) was first reported in the early 20th century during broader investigations into benzimidazole (B57391) derivatives.[1] This heterocyclic organic compound quickly gained significance as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its core structure, a fusion of a benzene (B151609) and an imidazole (B134444) ring, has made it a valuable scaffold in medicinal chemistry.
Historically, the most common and enduring method for its synthesis involves the condensation reaction of o-phenylenediamine (B120857) with urea (B33335) or formic acid derivatives under acidic conditions.[1] Over the years, various modifications to this fundamental synthesis have been developed to improve yield and purity.[3][4][5]
Beyond its role as a synthetic intermediate, this compound and its derivatives have been explored for a range of biological activities, including potential applications as antifungal, anti-inflammatory, and antihypertensive agents.[1][6][7][8][9][10][11] It also finds use in industrial applications such as the production of fluorescent dyes and as a corrosion inhibitor.[1][2]
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O | [12] |
| Molecular Weight | 134.14 g/mol | [12][13] |
| CAS Number | 615-16-7 | [12] |
| Appearance | Off-white to tan/pale brown crystalline powder | [1][14] |
| Melting Point | >300 °C | [14] |
| Solubility in Water | 0.543 g/L (insoluble/sparingly soluble) | [1] |
| pKa (Predicted) | 11.95 ± 0.10 | [1] |
| IUPAC Name | 1,3-dihydrobenzimidazol-2-one | [13] |
Table 2: Spectral Data for this compound
| Spectral Data Type | Key Features/Notes | Source(s) |
| ¹H NMR | Spectra available from various sources. | [15][16] |
| ¹³C NMR | Spectra available from various sources. | [17] |
| FT-IR | Spectra available, typically showing characteristic N-H and C=O stretching frequencies. | [13][18][19] |
| Mass Spectrometry (EI) | m/z Top Peak: 134, m/z 2nd Highest: 106. | [13][20] |
| MS-MS ([M+H]⁺) | Precursor m/z: 135.0553. | [13] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two cited experimental protocols.
Synthesis from o-Phenylenediamine and Urea with Xylene
This protocol describes a method using xylene as a solvent.
Procedure:
-
Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[21]
-
Heat the mixture at 140°-150° C for 5 hours, distilling out approximately 20 ml of water during the reaction.[21]
-
In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide (B78521) in 600 ml of water.[21]
-
Transfer the reaction product to the sodium hydroxide solution and stir the resulting mixture at 80° C for 15 hours.[21]
-
Filter the mixture while hot.[21]
-
Cool the filtrate to induce precipitation.[21]
-
Filter the precipitate and wash the filter cake with water.[21]
-
The final product is this compound with a reported melting point of 316°-317° C and a yield of 53.6 g (66.6%).[21]
Synthesis from o-Phenylenediamine and Urea with Acid-Protected Condensation
This protocol presents a method that avoids the use of toxic solvents like xylene.
Procedure:
-
Add 54g of o-Phenylenediamine and 50.7g of 36-38% hydrochloric acid to a reaction kettle and mix.[3]
-
After stirring, remove water under reduced pressure.[3]
-
Add 33g of urea to the mixture.[3]
-
Heat the reaction mixture to 140-150 °C and maintain for 4 hours.[3]
-
After the reaction is complete, add 100g of water to the reaction solution.[3]
-
Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.[3]
-
Filter the precipitate and wash with water.[3]
-
Dry the solid under reduced pressure to obtain white solid this compound.[3]
-
This method reports a yield of 85% and an HPLC purity of 99.10%.[3]
Visualized Experimental Workflow
As no specific signaling pathways for this compound have been definitively elucidated, the following diagram illustrates the general experimental workflow for its synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 5. Buy this compound | 102976-62-5 [smolecule.com]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Benzimidazole derivatives with antihypertensive and platelet antiaggregant actions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 615-16-7 [chemicalbook.com]
- 15. This compound(615-16-7) 1H NMR spectrum [chemicalbook.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. This compound(615-16-7) 13C NMR [m.chemicalbook.com]
- 18. This compound(615-16-7) IR2 [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 21. prepchem.com [prepchem.com]
Synthesis of 2-Hydroxybenzimidazole from o-Phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-hydroxybenzimidazole (B11371), a crucial intermediate in the pharmaceutical industry, from o-phenylenediamine (B120857). This document provides a comprehensive overview of various synthetic methods, detailed experimental protocols, and critical safety information. All quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.
Introduction
This compound, also known as benzimidazolone, is a heterocyclic organic compound with a molecular formula of C₇H₆N₂O. It appears as a white to off-white crystalline solid and is sparingly soluble in water but more soluble in polar organic solvents.[1] Its structural motif is a key component in a variety of pharmacologically active molecules, including antihistamines like emedastine (B1214569) and mizolastine. This guide focuses on the prevalent synthetic routes starting from o-phenylenediamine, providing detailed methodologies for laboratory-scale preparation.
Synthetic Methodologies
The most common and economically viable method for the synthesis of this compound is the reaction of o-phenylenediamine with urea (B33335). Alternative methods utilizing carbon dioxide or potassium ethyl xanthate have also been reported.
Reaction of o-Phenylenediamine with Urea
This is the most widely employed method for the synthesis of this compound. The reaction involves the condensation of o-phenylenediamine with urea, typically at elevated temperatures. The reaction can be carried out with or without a solvent and may be facilitated by the presence of an acid.
A proposed reaction mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of urea, leading to the formation of an intermediate. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final product, this compound. The use of an acid, such as hydrochloric acid, can protonate the carbonyl group of urea, making it more electrophilic and thus facilitating the initial nucleophilic attack.
Reaction Pathway: o-Phenylenediamine with Urea
Caption: Reaction pathway for the synthesis of this compound from o-phenylenediamine and urea.
Reaction with Carbon Dioxide
The carbonylation of o-phenylenediamine with carbon dioxide presents a greener alternative for the synthesis of this compound. This reaction is typically carried out under pressure and at elevated temperatures, often in the presence of a catalyst.
Reaction with Potassium Ethyl Xanthate
Another reported method involves the reaction of o-phenylenediamine with potassium ethyl xanthate. This reaction proceeds via an intermediate which then cyclizes to form a derivative that can be converted to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound from o-phenylenediamine and urea.
Table 1: Molar Ratios and Reaction Conditions
| Method Reference | o-Phenylenediamine (moles) | Urea (moles) | Acid (moles) | Solvent | Temperature (°C) | Time (h) |
| Method 1 | 0.6 | 0.6 | 0.5 (HCl) | Xylene | 140-150 | 5 |
| Method 2 | 1 | 1.1 | 0.9 (HCl) | None | 140-150 | 4 |
| Method 3 | 2 | 2.4 | None (Sulfated Polyborate catalyst) | None | 120 | Not specified |
Table 2: Product Yield and Purity
| Method Reference | Yield (%) | Purity (%) |
| Method 1 | 66.6 | Not specified |
| Method 2 | 85-86.5 | 99.10-99.25 (HPLC) |
| Method 3 | Not specified | Not specified |
Experimental Protocols
Method 1: Synthesis in Xylene with Hydrochloric Acid
Materials:
-
o-Phenylenediamine (64.8 g, 0.6 mol)
-
Hydrochloric acid (31.3 g, 0.5 mol)
-
Urea (36.0 g, 0.6 mol)
-
Xylene (50 ml)
-
Sodium hydroxide (B78521) (30 g, 0.75 mol)
-
Water
Procedure:
-
In a 1 L four-necked flask, charge o-phenylenediamine, hydrochloric acid, urea, and xylene.
-
Heat the mixture to 140-150 °C for 5 hours, distilling out approximately 20 ml of water.
-
In a separate 1 L four-necked flask, prepare a solution of sodium hydroxide in 600 ml of water.
-
Transfer the reaction product from the first flask to the sodium hydroxide solution.
-
Stir the resulting mixture at 80 °C for 15 hours.
-
Filter the hot mixture and cool the filtrate to induce precipitation.
-
Collect the precipitate by filtration and wash the filter cake with water.
-
The resulting product is this compound with a melting point of 316-317 °C and a yield of 53.6 g (66.6%).[2]
Method 2: Solvent-Free Synthesis with Hydrochloric Acid
Materials:
-
o-Phenylenediamine (54 g)
-
36-38% Hydrochloric acid (50.7 g)
-
Urea (33 g)
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
In a reaction kettle, mix o-phenylenediamine and hydrochloric acid.
-
Stir the mixture and remove water under reduced pressure.
-
Add urea to the reaction kettle and heat to 140-150 °C for 4 hours.
-
After the reaction is complete, add 100 g of water to the reaction liquid.
-
Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.
-
Filter the solid and wash it.
-
Dry the solid under reduced pressure to obtain white solid this compound (56.9 g, 85% yield, 99.10% purity by HPLC).[3][4]
Experimental Workflow: General Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.49 (s, 2H), 6.81 (s, 4H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 155.7 (C=O), 130.1 (C), 120.8 (CH), 108.9 (CH).[1]
Infrared (IR) Spectroscopy:
-
The IR spectrum (KBr disc) shows characteristic peaks for N-H stretching and C=O stretching, confirming the structure of this compound.[1][5]
Mass Spectrometry (MS):
-
The mass spectrum (electron ionization) shows a molecular ion peak corresponding to the molecular weight of this compound (134.14 g/mol ).[1][6][7]
Safety Information
Table 3: Safety Data for Key Reagents
| Compound | Hazards | First Aid Measures |
| o-Phenylenediamine | Toxic if swallowed, in contact with skin, or if inhaled.[8] Suspected of causing genetic defects and cancer.[8] Causes serious eye irritation and may cause an allergic skin reaction.[8] | Eyes: Rinse cautiously with water for several minutes.[9] Skin: Wash with plenty of soap and water.[9] Inhalation: Move to fresh air.[9] Ingestion: Immediately call a poison center or doctor.[9] |
| Urea | Low toxicity. May cause irritation to the eyes, skin, and respiratory tract upon prolonged contact.[10] Ingestion of large amounts can lead to gastrointestinal irritation.[10] | Eyes: Flush with fresh water for at least 15 minutes.[10] Skin: Wash with soap and water.[10] Inhalation: Move to fresh air.[10] Ingestion: Give 2-4 cups of water if conscious.[10] |
| This compound | Harmful if swallowed, in contact with skin, and if inhaled.[11][12] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12] | Eyes: Rinse immediately with plenty of water.[12] Skin: Wash off with soap and plenty of water.[13] Inhalation: Move person into fresh air.[13] Ingestion: Rinse mouth with water and consult a physician.[13] |
Handling Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow the first aid measures outlined above and seek medical attention if necessary.
References
- 1. Page loading... [guidechem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound(615-16-7) IR2 [m.chemicalbook.com]
- 6. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 8. aarti-industries.com [aarti-industries.com]
- 9. fishersci.com [fishersci.com]
- 10. summitfertz.com.au [summitfertz.com.au]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
2-Hydroxybenzimidazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxybenzimidazole (B11371), a pivotal heterocyclic compound in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a building block in the development of various therapeutic agents.
Core Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Identifier | Value | Reference |
| CAS Number | 615-16-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₆N₂O | [1][2][3][7] |
| Molecular Weight | 134.14 g/mol | [2][3][6][7] |
Physicochemical Properties
A compilation of the key physical and chemical properties of this compound is presented in the following table. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Off-white to pale brown crystalline powder | [1][5] |
| Melting Point | >300 °C | [3][5][6] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol (B145695), DMSO, and acetone. | [1] |
| pKa | 11.95 ± 0.10 (Predicted) | [1][5] |
| LogP | 1.45 | [3] |
| Boiling Point | 397.4 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
Synthesis of this compound
This compound is primarily synthesized through the condensation of o-phenylenediamine (B120857) with a carbonyl source, most commonly urea (B33335). Several protocols have been reported, with variations in catalysts, solvents, and reaction conditions.
Experimental Protocol 1: Synthesis via o-Phenylenediamine and Urea with Hydrochloric Acid
This method involves the reaction of o-phenylenediamine and urea in the presence of hydrochloric acid and xylene.
Methodology:
-
Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[2]
-
Heat the mixture to 140-150°C for 5 hours, during which approximately 20 ml of water is distilled out.[2]
-
In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide (B78521) in 600 ml of water.[2]
-
Transfer the reaction product from the first flask to the sodium hydroxide solution and stir the resulting mixture at 80°C for 15 hours.[2]
-
Filter the hot mixture and allow the filtrate to cool, leading to the precipitation of the product.[2]
-
Collect the precipitate by filtration and wash the filter cake with water to obtain this compound.[2]
-
The reported yield is 53.6 g (66.6%) with a melting point of 316-317°C.[2]
Experimental Protocol 2: Synthesis using a Sulfated Polyborate Catalyst
This procedure outlines a more general approach using a sulfated polyborate catalyst.
Methodology:
-
Combine the amine (o-phenylenediamine, 2 mmol), urea (2.4 mmol), and sulfated polyborate (10 wt%) in a reaction vessel.[8]
-
Heat the mixture in an oil bath at 120°C.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Quench the reaction by adding 5 mL of water, which will cause the product to precipitate.[8]
-
Filter the solid product under vacuum and wash it with water (3 x 5 mL).[8]
-
Dry the product under vacuum and recrystallize from ethanol to afford the pure this compound.[8]
Experimental Protocol 3: Acid-Protected Condensation without Xylene
This method avoids the use of the toxic solvent xylene.
Methodology:
-
Add o-phenylenediamine and an acid (e.g., 36-38% hydrochloric acid) to a reaction kettle and mix.[9]
-
After stirring, remove water under reduced pressure.[9]
-
Add urea and heat the mixture to 120-180°C for 2-8 hours.[9]
-
After the reaction, add water to the reaction liquid and adjust the pH to 7-8 using a 30% sodium hydroxide solution.[9]
-
Allow the solid to precipitate, then collect it by filtration and wash with water.[9]
-
Dry the product under reduced pressure to obtain white solid this compound with a reported yield of over 85%.[9]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound based on the common experimental protocols.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][4] Its fused heterocyclic structure serves as a versatile scaffold for developing drugs with diverse biological activities.
-
Antihistamines: It is a key intermediate in the synthesis of antihistaminic drugs such as emedastine (B1214569) and mizolastine.[9]
-
Anti-inflammatory and Anti-cancer Agents: The benzimidazole (B57391) core is a privileged structure in medicinal chemistry, and derivatives of this compound are explored for their potential as anti-inflammatory and anti-cancer agents.[4]
-
Neuroleptics: It is a known metabolite of the neuroleptic drug Droperidol.[5]
-
Proton Pump Inhibitors: It is listed as an impurity (Impurity D) of Lansoprazole and an impurity (Impurity K) of Rabeprazole, indicating its structural relationship to this class of drugs.[5]
-
Analytical Chemistry: It is employed as a reagent for the detection and quantification of metal ions.[4]
-
Corrosion Inhibition: This compound is also utilized in industrial applications as a corrosion inhibitor for metals.[1][4]
Biological Activity of Benzimidazole Derivatives
The benzimidazole scaffold, of which this compound is a fundamental example, is present in a multitude of biologically active molecules. The diverse activities are attributed to the ability of the benzimidazole nucleus to engage in hydrogen bonding, π-stacking, and coordination with metal ions, allowing for interactions with various biological targets like enzymes and nucleic acids.[10] Benzimidazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer
-
Antimicrobial
-
Antiviral
-
Anti-inflammatory
-
Anthelmintic
While specific signaling pathways directly modulated by this compound are not extensively detailed in the reviewed literature, its role as a precursor to numerous active pharmaceutical ingredients underscores its importance in targeting a wide range of biological processes. The development of novel therapeutics often involves the modification of the benzimidazole core to optimize activity against specific targets within these pathways.
References
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | CAS#:615-16-7 | Chemsrc [chemsrc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 615-16-7 [chemicalbook.com]
- 6. This compound 97 615-16-7 [sigmaaldrich.com]
- 7. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of 2-Hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybenzimidazole (B11371), a heterocyclic compound of significant interest in medicinal chemistry and materials science, exists in a dynamic equilibrium between its enol (this compound) and keto (benzimidazolin-2-one) tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the relative stability of its tautomers, experimental protocols for their characterization, and quantitative data from both theoretical and experimental studies. The predominance of the keto tautomer is consistently observed, a factor with profound implications for its chemical reactivity, biological activity, and application in drug development.
Introduction
Tautomerism, the phenomenon of interconversion between structural isomers, plays a crucial role in the chemical and biological properties of many heterocyclic compounds. In the case of this compound, the equilibrium between the aromatic enol form and the non-aromatic keto form is a subject of considerable scientific inquiry. Understanding the factors that govern this equilibrium, such as solvent polarity and substitution patterns, is paramount for predicting the molecule's behavior in different environments and for designing novel derivatives with desired therapeutic or material properties.
The two primary tautomeric forms of this compound are:
-
Enol form (this compound): Characterized by a hydroxyl group attached to the C2 carbon of the benzimidazole (B57391) ring.
-
Keto form (1,3-dihydro-2H-benzimidazol-2-one or benzimidazolinone): Characterized by a carbonyl group at the C2 position and two N-H bonds within the five-membered ring.
Theoretical calculations and experimental evidence consistently indicate that the keto form is the more stable and, therefore, the predominant tautomer in most conditions.
Tautomeric Equilibrium
The tautomeric equilibrium between the enol and keto forms of this compound is a dynamic process involving the migration of a proton.
Relative Stability of Tautomers
Theoretical studies employing various computational methods have been conducted to determine the relative stabilities of the this compound tautomers. These studies consistently show that the keto form is significantly more stable than the enol form.
Table 1: Calculated Relative Stabilities of this compound Tautomers
| Computational Method | Tautomer | Relative Energy (kcal/mol) | Reference |
| AM1 (aqueous phase) | 1H-Keto | -14.79 | [1] |
| PM3 (aqueous phase) | 1H-Keto | -11.94 | [1] |
Note: Negative values indicate greater stability relative to the enol form.
Experimental Protocols
The study of tautomerism in this compound relies on a combination of synthesis and spectroscopic characterization techniques.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with urea (B33335).
Detailed Protocol:
-
Reaction Setup: A mixture of o-phenylenediamine and urea is heated in a suitable solvent, often in the presence of an acid catalyst such as hydrochloric acid.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 130-150 °C) for several hours to ensure complete conversion.
-
Workup: After cooling, the reaction mixture is neutralized, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or water, to yield pure this compound (in its keto form).
Spectroscopic Characterization
Spectroscopic methods are indispensable for identifying and quantifying the tautomeric forms of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the predominant tautomer. In the keto form (benzimidazolin-2-one), the symmetry of the molecule results in a simplified spectrum compared to what would be expected for the less symmetric enol form.
Table 2: Representative NMR Spectral Data for Benzimidazolin-2-one
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~10.8 | br s | N-H |
| ¹H | ~7.1 | m | Aromatic C-H |
| ¹³C | ~155 | s | C=O |
| ¹³C | ~130 | s | Aromatic C (quaternary) |
| ¹³C | ~121 | s | Aromatic C-H |
| ¹³C | ~109 | s | Aromatic C-H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the predominant tautomer. The presence of a single set of signals for the benzimidazole core is indicative of the symmetric keto form.
References
Spectroscopic Profile of 2-Hydroxybenzimidazole: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxybenzimidazole (CAS 615-16-7), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols to aid in replication and further research.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument Frequency |
| Data not explicitly found in search results | - | DMSO-d6[1] | 400 MHz[1] |
Note: While specific chemical shifts and multiplicities for ¹H NMR were not available in the provided search results, the solvent and instrument frequency have been documented. A typical ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons on the benzene (B151609) ring and the N-H protons of the imidazole (B134444) moiety.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Solvent | Instrument Frequency |
| Data not explicitly found in search results | DMSO-d6[2] | 400 MHz[2] |
Note: Specific chemical shifts for ¹³C NMR were not available in the provided search results. The spectrum would be expected to show distinct signals for the carbonyl carbon and the aromatic carbons.
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak data not explicitly found in search results | N-H stretch, C=O stretch, C=C stretch (aromatic), C-N stretch |
Note: While specific IR absorption peaks were not detailed, the expected functional group absorptions for this compound are listed. The IR spectrum is a valuable tool for confirming the presence of the key functional moieties within the molecule.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 134 | Molecular Ion [M]⁺[3][4] |
| 106 | Fragment ion[3] |
| 79 | Fragment ion[3] |
Note: The mass spectrum shows a prominent molecular ion peak at m/z 134, consistent with the molecular weight of this compound (134.14 g/mol )[3][5]. The fragmentation pattern provides further structural information.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][2]
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range for aromatic and amide protons.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like this compound. In EI, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion detected.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to confirm the structure of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, stands as a cornerstone in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to readily interact with a wide array of biological targets, making it a "privileged scaffold" in the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the biological significance of the benzimidazole core, detailing its diverse pharmacological activities, mechanisms of action, and the experimental methodologies used in its evaluation.
A Spectrum of Biological Activities
Benzimidazole derivatives have demonstrated remarkable efficacy across a broad range of therapeutic areas. Their versatility has led to the development of numerous clinically approved drugs and a robust pipeline of investigational compounds. The primary areas of biological activity for the benzimidazole scaffold include anticancer, antimicrobial, antiviral, and anthelmintic effects.
Anticancer Activity
The fight against cancer has been a major focus of benzimidazole research, with numerous derivatives showing potent antiproliferative activity against a wide range of cancer cell lines.[1][3][4] Several FDA-approved anticancer drugs, such as Veliparib (a PARP inhibitor) and Nocodazole (a microtubule-disrupting agent), feature the benzimidazole core.[5] The anticancer mechanisms of benzimidazole derivatives are diverse and often target key signaling pathways involved in cell growth, proliferation, and survival.[1][6][7]
Key Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: A significant number of benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[8][9][10] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption of the cytoskeleton leads to G2/M phase cell cycle arrest and induction of apoptosis.[1]
-
Kinase Inhibition: Benzimidazoles are prevalent scaffolds for kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[11][12][13][14] They can act as ATP-competitive inhibitors, blocking the activity of various kinases involved in crucial signaling pathways like PI3K/AKT/mTOR and MAPK.[3][7]
-
PARP Inhibition: Certain benzimidazole derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[15][16][17] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.
-
Topoisomerase Inhibition and DNA Intercalation: Some benzimidazole derivatives can inhibit topoisomerases, enzymes that regulate DNA topology, or directly intercalate into the DNA, leading to DNA damage and apoptosis.[1][5]
The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Flubendazole | AsPC-1 (Pancreatic) | 0.23 | [18] |
| Flubendazole | BxPC-3 (Pancreatic) | 0.01 | [18] |
| Flubendazole | HT-29 (Colorectal) | 0.01 | [18] |
| Parbendazole | AsPC-1 (Pancreatic) | 0.58 | [18] |
| Parbendazole | BxPC-3 (Pancreatic) | 0.03 | [18] |
| Mebendazole | BxPC-3 (Pancreatic) | 0.40 | [18] |
| Albendazole | AsPC-1 (Pancreatic) | 0.19 | [18] |
| Fenbendazole | AsPC-1 (Pancreatic) | 3.26 | [18] |
| NI-11 | A549 (Lung) | 2.90 | [10] |
| NI-11 | MCF-7 (Breast) | 7.17 | [10] |
| NI-18 | A549 (Lung) | 2.33 | [10] |
| NI-18 | MCF-7 (Breast) | 6.10 | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Benzimidazole derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[17]
Key Antimicrobial Mechanisms:
-
Inhibition of Bacterial Cell Wall Synthesis: Some benzimidazoles act by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[17]
-
Inhibition of Topoisomerase IV: Certain benzimidazole-quinolone hybrids have been shown to inhibit topoisomerase IV, an enzyme essential for bacterial DNA replication.[17]
-
Disruption of Fungal Microtubules: In fungi, benzimidazoles can bind to β-tubulin and disrupt microtubule formation, similar to their anticancer and anthelmintic mechanisms.[17]
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus | 156.25 | |
| Compound 2 | Staphylococcus aureus | 156.25 | |
| Compound 3 | Bacillus cereus | 156.25 | |
| Compound 1 | Candida albicans | 76.125 | |
| Compound 2 | Aspergillus fumigatus | 156.25 | |
| Compound 54 | Staphylococcus aureus | 14-38 (Zone of Inhibition in mm) | |
| Compound 55 | Escherichia coli | 12-37 (Zone of Inhibition in mm) | [17] |
Antiviral Activity
Benzimidazole derivatives have demonstrated significant potential as antiviral agents, with activity against a range of DNA and RNA viruses.[15] Their mechanisms of action are often virus-specific, targeting key viral enzymes or processes essential for replication.
Key Antiviral Mechanisms:
-
Inhibition of Viral Polymerases: A number of benzimidazoles act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), as seen in the case of Hepatitis C Virus (HCV).[19][20][21][22][23] They bind to allosteric sites on the enzyme, inhibiting its function.
-
Inhibition of Reverse Transcriptase: Some benzimidazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[24][25]
-
Inhibition of Viral Entry: Certain derivatives have been shown to interfere with the early stages of viral infection, such as attachment and entry into the host cell, as has been suggested for some influenza virus inhibitors.[2][15][26]
-
Protection of Host Antiviral Factors: Some compounds have been shown to inhibit HIV-1 replication by protecting the host's natural antiviral protein, APOBEC3G, from degradation by the viral Vif protein.[27]
The following table summarizes the in vitro antiviral activity of selected benzimidazole derivatives, presented as EC50 values (the concentration required to inhibit 50% of viral activity).
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| 14 compounds | Coxsackievirus B5 (CVB-5) | - | 9-17 | [28] |
| 7 compounds | Respiratory Syncytial Virus (RSV) | - | 5-15 | [28] |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | - | as low as 0.02 | [29] |
| Compound 1b | Zika Virus (ZIKV) | - | 24.7 ± 2.0 | [30] |
| Compound 1c | Zika Virus (ZIKV) | - | 13.3 ± 1.1 | [30] |
| Compound 1d | Zika Virus (ZIKV) | - | 7.5 ± 1.1 | [30] |
| Compound 1g | Zika Virus (ZIKV) | - | 6.1 ± 1.2 | [30] |
| Compound 2a | Yellow Fever Virus (YFV) | Huh-7 | 1.7 ± 0.8 | [31] |
| Compound 2a | Yellow Fever Virus (YFV) | Vero | 1.2 ± 0.02 | [31] |
| Compound 2a | Zika Virus (ZIKV) | - | 4.5 ± 2.1 | [31] |
| Compound 36b | Bovine Viral Diarrhoea Virus (BVDV) | - | 1.5 | [31] |
| Compound 36c | Bovine Viral Diarrhoea Virus (BVDV) | - | 0.8 | [31] |
| Compound 36d | Bovine Viral Diarrhoea Virus (BVDV) | - | 1.0 | [31] |
| Compound 14 | HIV-1 | H9 | 0.00345 | [27] |
| Compound 26 | HIV-1 | H9 | 0.05803 | [27] |
Anthelmintic Activity
The benzimidazole scaffold is perhaps most famously known for its role in anthelmintic drugs, which are widely used to treat parasitic worm infections in both humans and animals.[32][33] The primary mechanism of action for this class of drugs is the disruption of microtubule formation in the parasite.[34][35]
Key Anthelmintic Mechanism:
-
Binding to β-tubulin: Benzimidazoles selectively bind to the β-tubulin of parasitic nematodes, inhibiting its polymerization into microtubules.[32][33][34][35][36] This leads to a disruption of essential cellular processes such as cell division, motility, and nutrient absorption, ultimately causing the death of the parasite.[32]
The following table presents the in vitro anthelmintic activity of selected benzimidazole derivatives, with IC50 values representing the concentration required to inhibit 50% of larval motility or survival.
| Compound/Derivative | Helminth Species | IC50 (µM) | Reference |
| AO14 | Trichuris muris (L1 larvae) | 3.30 | [37] |
| BZ6 | Trichuris muris (L1 larvae) | 8.89 | [37] |
| BZ12 | Trichuris muris (L1 larvae) | 4.17 | [37] |
| BZ12 | Trichuris muris (adult) | 8.1 | [37] |
| BZ6 | Heligmosomoides polygyrus (adult) | 5.3 | [37] |
| Albendazole | Haemonchus contortus (Egg Hatch Assay) | 0.119 | [38] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological significance of the benzimidazole scaffold, this section includes diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Signaling Pathways
Caption: Anticancer mechanisms of benzimidazole derivatives.
Caption: Antiviral mechanisms of benzimidazole derivatives.
Caption: Anthelmintic mechanism of benzimidazole derivatives.
Experimental Workflows
Caption: General workflow for synthesis of 2-substituted benzimidazoles.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.
Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general and widely used method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.[19]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Ethanol or other appropriate solvent
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of p-TsOH (e.g., 10 mol%) to the reaction mixture.
-
Reflux the mixture for the appropriate time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid.
-
The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure and purity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of a benzimidazole derivative against a bacterial strain.[10][22][36][39]
Materials:
-
Benzimidazole derivative stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of twofold dilutions of the benzimidazole derivative in the broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with 100 µL of the diluted bacterial suspension.
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][21][34]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzimidazole derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
The next day, treat the cells with various concentrations of the benzimidazole derivative diluted in fresh culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[7][25][32][37]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Benzimidazole derivative stock solution
-
Cell culture medium and overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
Sterile multi-well cell culture plates
Procedure:
-
Seed the host cells in multi-well plates and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the benzimidazole derivative.
-
In separate tubes, mix a constant amount of virus with each dilution of the compound and a no-compound control. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
Remove the inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentration of the benzimidazole derivative. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
-
After the incubation period, fix the cells (e.g., with formalin) and stain them with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of tubulin in vitro.[9][18][27]
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Benzimidazole derivative
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer and the benzimidazole derivative at various concentrations.
-
Initiate the polymerization reaction by adding GTP and transferring the mixture to a pre-warmed cuvette or 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
Record the absorbance readings at regular intervals for a set period (e.g., 60 minutes).
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of the benzimidazole derivative on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC50 value for inhibition of polymerization.
VEGFR-2 Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of a benzimidazole derivative against VEGFR-2.[3][12][40]
Materials:
-
Recombinant human VEGFR-2 kinase
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase reaction buffer
-
Benzimidazole derivative
-
Positive control inhibitor (e.g., Sorafenib)
-
Detection antibody (e.g., anti-phospho-substrate antibody) and detection system (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plates and a microplate reader
Procedure:
-
In a 96-well plate, add the kinase reaction buffer, the VEGFR-2 substrate, and the benzimidazole derivative at various concentrations.
-
Add the recombinant VEGFR-2 kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution.
-
Detect the amount of phosphorylated substrate using a specific detection antibody and a suitable detection system (e.g., ELISA-based or luminescence-based).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Conclusion
The benzimidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural versatility and ability to interact with a multitude of biological targets have solidified its status as a privileged structure in medicinal chemistry. The ongoing research into the synthesis, biological evaluation, and mechanistic understanding of benzimidazole derivatives promises to deliver a new generation of drugs to combat a wide range of diseases, from cancer and infectious diseases to parasitic infections. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and detailed methodologies necessary to explore and exploit the full therapeutic potential of this remarkable scaffold.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of influenza virus multiplication by alkyl derivatives of benzimidazole. II. Measurement of inhibitory activity by hemagglutination titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of antivirals benzimidazoles and quinoxalines [journals.ekb.eg]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of influenza virus multiplication by alkyl derivatives of benzimidazole. III. Relationship between inhibitory activity and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of benzimidazole derivatives to inhibit HIV-1 replication through protecting APOBEC3G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 33. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Exploring the β-tubulin gene family in a benzimidazole-resistant Parascaris univalens population - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 37. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxybenzimidazole Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-hydroxybenzimidazole (B11371) derivatives, a class of compounds with significant potential in pharmaceutical development. The protocols and data presented herein are intended to guide researchers in the design and execution of experiments aimed at discovering and developing novel therapeutics based on this versatile scaffold.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among them, this compound derivatives are of particular importance, serving as key structural motifs in a variety of clinically used drugs and investigational agents. Their therapeutic applications span a wide range, including anti-inflammatory, anticancer, antimicrobial, and antihistaminic activities. This document outlines detailed synthetic methodologies, quantitative biological data, and insights into the signaling pathways modulated by these compounds.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for a selection of this compound derivatives against various pharmaceutical targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type & Substituents | Cancer Cell Line | Activity (IC50/GI50, µM) | Reference |
| 1a | 2-Benzylbenzimidazole | HCT-116 (Colon) | 28.54 | [1] |
| 1b | 1-Benzyloxy-2-hydroxybenzimidazole | HCT-116 (Colon) | >50 | [1] |
| 1c | 1-Hydroxy-2-benzylbenzimidazole | HCT-116 (Colon) | 16.18 | [1] |
| 1d | 1,2-Dihydroxybenzimidazole | MCF-7 (Breast) | 8.86 | [1] |
| 2a | N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | HeLa (Cervical) | 1.04-2.27 | [2] |
| 2b | Benzo[a]phenazine derivative | MCF-7 (Breast) | 1-10 | [2] |
| 3a | 2a-b derivative | MDA-MB-231 (Breast) | 165.02 | [3] |
| 3b | 2a-b derivative | MCF-7 (Breast) | 175.02 | [3] |
| 4a | V7 (2-phenyl derivative) | H103 (Cancer) | 11.64 | [4] |
| 4b | V7 (2-phenyl derivative) | H314 (Cancer) | 16.68 | [4] |
| 4c | V7 (2-phenyl derivative) | HCT116 (Colon) | 13.30 | [4] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Benzimidazole (B57391) Derivatives
| Compound ID | Derivative Type & Substituents | Target | Activity (IC50/Ki, µM) | Reference |
| 5a | 2-Benzylbenzimidazole (3m) | NF-κB | 1.7 | [5] |
| 5b | 2-Benzylbenzimidazole (3n) | NF-κB | 2.4 | [5] |
| 6a | 2-Mercaptobenzimidazole (B194830) hydrazone (11) | Acetylcholinesterase (AChE) | 37.64 ± 0.2 | [6] |
| 6b | 2-Mercaptobenzimidazole hydrazone (13) | Acetylcholinesterase (AChE) | - | [6] |
| 7a | 1,3,4-Oxadiazol-2-ylmethyl derivative (5h) | COX-2 | 0.06 | [7] |
| 7b | 1,3,4-Oxadiazol-2-ylmethyl derivative (5j) | COX-2 | 0.81 | [7] |
| 8a | 2-Aryl benzimidazole | α-amylase | - | [8] |
Table 3: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Derivative Type & Substituents | Microbial Strain | Activity (MIC, µg/mL) | Reference |
| 9a | N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | S. faecalis | 8 | [9] |
| 9b | N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | S. aureus | 4 | [9] |
| 9c | N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | MRSA | 4 | [9] |
| 10a | 5-Ethoxy-2-methyl-1H-benzimidazole (IVa) | M. tuberculosis H37RV | 0.8 | [10] |
| 10b | 5-Ethoxy-2-(2-hydroxyphenyl)-1H-benzimidazole (IVc) | M. tuberculosis H37RV | 12.5 | [10] |
| 10c | 5-Ethoxy-2-(2-acetoxyphenyl)-1H-benzimidazole (IVd) | M. tuberculosis H37RV | 12.5 | [10] |
| 11a | 2-phenylbenzimidazole derivative | C. tropicalis | 6.25-400 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of this compound from o-Phenylenediamine (B120857) and Urea (B33335)
This protocol describes a common and efficient method for the preparation of the core this compound scaffold.
Materials:
-
o-Phenylenediamine
-
Urea
-
Hydrochloric acid (36-38%)
-
Sodium hydroxide (B78521)
-
Water
-
Reaction kettle/Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction kettle, combine o-phenylenediamine and 36-38% hydrochloric acid.
-
Stir the mixture and reclaim water under reduced pressure.
-
Add urea to the reaction mixture.
-
Heat the mixture to 140-150 °C and maintain the reaction for 4 hours.[12]
-
After the reaction is complete, add water to the reaction solution.
-
Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid product.[12]
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the solid under reduced pressure to obtain white solid this compound.[12] The reported yield is over 85%.[12]
Protocol 2: Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general method for the N-alkylation of the this compound core to generate a library of derivatives.
Materials:
-
This compound (or 2-mercaptobenzimidazole as a starting point for subsequent conversion)
-
Appropriate alkyl or aryl halide (e.g., 2-chloroethanol, methyl iodide)
-
Potassium carbonate or other suitable base
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent
-
Reaction flask with stirrer and condenser
-
Heating source
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolve the starting benzimidazole derivative (e.g., 2-mercaptobenzimidazole) in a suitable solvent like ethanol.[13]
-
Add a base such as potassium carbonate to the solution.[13]
-
Add the desired functionalized halide (e.g., methyl iodide) to the mixture.[13]
-
Heat the reaction mixture to 50°C with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent like dichloromethane.[13]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain the N-substituted benzimidazole derivative.[13]
Protocol 3: Synthesis of 2-Aryl-Substituted Benzimidazole Derivatives
This protocol describes the synthesis of 2-aryl-substituted benzimidazoles via the condensation of o-phenylenediamine with aromatic aldehydes.
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde
-
Catalyst (e.g., nano-Fe2O3, lanthanum chloride, ammonium (B1175870) chloride)
-
Solvent (e.g., water, ethanol, acetonitrile)
-
Reaction flask with stirrer and condenser
-
Heating source (conventional or microwave)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine, the substituted aromatic aldehyde, and the catalyst in the appropriate solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C for nano-Fe2O3 in water) for the required time (typically 30-60 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with water, and dry.
-
If no precipitate forms, the product can be isolated by extraction and purified by recrystallization from a suitable solvent like ethanol.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their pharmaceutical effects by modulating various signaling pathways implicated in disease pathogenesis. Understanding these mechanisms is crucial for rational drug design and development.
Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of several cancers.[14][15] Some benzimidazole derivatives have been shown to inhibit this pathway, primarily by targeting the Smoothened (Smo) receptor.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as ERBB tyrosine kinase inhibitors for the treatment of cancer - Eureka | Patsnap [eureka.patsnap.com]
- 9. oatext.com [oatext.com]
- 10. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the hedgehog signaling pathway with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrevlett.com [chemrevlett.com]
- 15. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxybenzimidazole as a Precursor for Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-hydroxybenzimidazole (B11371) as a versatile precursor for the synthesis of novel antifungal agents. This document outlines synthetic pathways, key experimental protocols, and the mechanism of action of the resulting benzimidazole (B57391) derivatives. Quantitative data on antifungal activity is presented for comparative analysis.
Introduction
Benzimidazole and its derivatives have long been recognized for their broad spectrum of biological activities, including antifungal properties. This compound serves as a valuable starting material in the synthesis of various substituted benzimidazoles. A particularly effective strategy involves the conversion of this compound to 2-mercaptobenzimidazole (B194830), which can be further modified to yield a diverse library of 2-(substituted-thio)benzimidazole derivatives. Many of these compounds have demonstrated significant efficacy against a range of fungal pathogens.
Synthetic Pathways
A primary route for leveraging this compound in the development of antifungal agents involves its conversion to 2-mercaptobenzimidazole, a key intermediate for further functionalization. This two-step approach allows for the introduction of a wide variety of substituents at the 2-position, enabling the exploration of structure-activity relationships.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
A primary antifungal mechanism of action for many benzimidazole derivatives is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol. Specifically, these compounds often target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from o-phenylenediamine and urea.
Materials:
-
o-Phenylenediamine
-
Urea
-
Hydrochloric acid (36-38%)
-
Sodium hydroxide (B78521) solution (30%)
-
Water
-
Reaction kettle with stirrer and heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Add 162 g of o-phenylenediamine and 152.1 g of 36-38% hydrochloric acid to a reaction kettle and mix thoroughly.
-
After stirring, remove water under reduced pressure.
-
Add 99 g of urea to the mixture.
-
Heat the reaction mixture to 140-150 °C and maintain for 4 hours.
-
After the reaction is complete, add 300 g of water to the reaction solution.
-
Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid product.
-
Filter the precipitate and wash it with water.
-
Dry the solid under reduced pressure to obtain white, solid this compound. The expected yield is approximately 86%.[1]
Protocol 2: Synthesis of 2-Mercaptobenzimidazole from this compound (Conceptual)
This protocol outlines a conceptual thionation reaction to convert this compound to 2-mercaptobenzimidazole.
Materials:
-
This compound
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous pyridine (B92270) or other suitable high-boiling solvent
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol (B145695)/water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in anhydrous pyridine.
-
Carefully add phosphorus pentasulfide portion-wise to the suspension. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude 2-mercaptobenzimidazole by recrystallization from a suitable solvent system like ethanol/water.
Protocol 3: Synthesis of 2-(Substituted-thio)benzimidazole Derivatives
This protocol describes the synthesis of 2-(substituted-thio)benzimidazole derivatives from 2-mercaptobenzimidazole and various alkyl/aryl halides.
Materials:
-
2-Mercaptobenzimidazole
-
Appropriate alkyl or aryl halide (e.g., benzyl (B1604629) chloride, 4-chlorobenzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Ethanol
-
Stirring and heating apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve 2-mercaptobenzimidazole in DMF or ethanol in a round-bottom flask.
-
Add a base such as potassium carbonate or sodium hydroxide to the solution and stir.
-
Add the desired alkyl or aryl halide dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a time determined by TLC monitoring until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
Materials:
-
Synthesized benzimidazole derivatives
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Grow the fungal strains on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Plate Preparation: Serially dilute the antifungal compounds in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well containing the antifungal dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
Quantitative Data: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-(substituted-thio)benzimidazole derivatives against common fungal pathogens.
| Compound ID | Substituent (R) | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |
| 5b | 4-chlorobenzyl | >100 | >100 | [2] |
| 5d | 2,4-dichlorobenzyl | 50 | 50 | [2] |
| 5g | 4-methoxybenzyl | >100 | >100 | [2] |
| 5i | 4-nitrobenzyl | 25 | 25 | [2] |
| 6b | 4-chlorophenylacetyl | 50 | 50 | [2] |
| 6e | 4-methoxyphenylacetyl | >100 | >100 | [2] |
| 6f | 4-methylphenylacetyl | 50 | 50 | [2] |
| 6i | 4-nitrophenylacetyl | 25 | 25 | [2] |
| Fluconazole | - | 0.25 - 16 | 16 - >64 | [3] |
| Amphotericin B | - | 0.12 - 1 | 0.25 - 1 | [3] |
Note: The data presented are for illustrative purposes and represent a selection of compounds from the literature. The antifungal activity can vary significantly based on the specific substituent and the fungal strain being tested.
Conclusion
This compound is a readily accessible precursor for the synthesis of a diverse range of benzimidazole derivatives with potential antifungal activity. The conversion to 2-mercaptobenzimidazole and subsequent S-alkylation or S-arylation provides a robust platform for generating novel antifungal candidates. The primary mechanism of action for many of these compounds involves the inhibition of ergosterol biosynthesis, a well-validated target in antifungal drug discovery. The provided protocols offer a foundation for the synthesis and evaluation of these promising compounds. Further optimization of the substituents on the benzimidazole core can lead to the development of more potent and selective antifungal agents.
References
Application Notes and Protocols: 2-Hydroxybenzimidazole in Fluorescent Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and application of fluorescent dyes derived from 2-hydroxybenzimidazole. This class of compounds is of significant interest due to its characteristic excited-state intramolecular proton transfer (ESIPT) properties, which result in large Stokes shifts and high sensitivity to the local environment. These features make them excellent candidates for developing fluorescent probes for various analytical and diagnostic applications.
I. Introduction to this compound Dyes
2-(2'-Hydroxyphenyl)benzimidazole (HPBI) and its derivatives are a prominent class of fluorophores that exhibit ESIPT. This process involves the transfer of a proton in the excited state from the hydroxyl group to the imidazole (B134444) nitrogen atom, leading to a tautomeric form that is responsible for the observed fluorescence. This phenomenon results in an unusually large separation between the absorption and emission maxima (Stokes shift), which is advantageous in fluorescence-based assays as it minimizes self-quenching and background interference.
The versatility of the benzimidazole (B57391) core allows for straightforward chemical modifications to tune the photophysical properties and to introduce specific recognition moieties for the detection of a wide range of analytes, including metal ions, anions, and biologically relevant molecules.
II. General Synthesis of 2-(2'-Hydroxyaryl)benzimidazole Derivatives
A common and efficient method for synthesizing 2-(2'-hydroxyaryl)benzimidazole derivatives is the condensation reaction between an aromatic 1,2-diamine and a 2-hydroxy aromatic aldehyde.[1][2] The reaction can be catalyzed by various reagents, with manganese(III) acetate (B1210297) being an effective option for a one-pot synthesis at room temperature.[1]
Workflow for the Synthesis of 2-(2'-Hydroxyaryl)benzimidazole Derivatives:
Caption: General workflow for synthesizing 2-(2'-hydroxyaryl)benzimidazole derivatives.
III. Experimental Protocols
This protocol is based on the manganese(III) acetate-catalyzed condensation reaction.[1]
Materials:
-
Manganese(III) acetate dihydrate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and salicylaldehyde (1.0 mmol) in methanol (20 mL).
-
Stir the solution at room temperature.
-
Add manganese(III) acetate dihydrate (2.0 mmol) to the solution in one portion.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines the synthesis of 2-(2'-hydroxy-4'-aminophenyl)benzimidazole (4-AHBI), a fluorescent probe for triphosgene (B27547).[3]
Materials:
-
o-Phenylenediamine
-
Manganese(III) acetate dihydrate
-
Methanol
-
Subsequent amination reagents (specifics would depend on the chosen synthetic route, which may involve nitration followed by reduction).
Procedure:
-
Step 1: Synthesis of the Hydroxy-Precursor: Follow Protocol 1, substituting salicylaldehyde with 2,4-dihydroxybenzaldehyde to synthesize the corresponding dihydroxy-benzimidazole derivative.
-
Step 2: Functional Group Transformation: The introduction of the amino group at the 4'-position typically involves a multi-step process such as nitration of the phenol (B47542) ring followed by reduction of the nitro group to an amine. This is a standard organic chemistry transformation and the specific conditions would need to be optimized.
-
Step 3: Purification and Characterization: Purify the final amino-substituted product using column chromatography and characterize it thoroughly.
IV. Applications and Quantitative Data
This compound derivatives have been successfully employed as fluorescent probes for a variety of analytes. The sensing mechanism often relies on the modulation of the ESIPT process upon interaction with the target analyte.
Derivatives of HPBI have been shown to be selective fluorescent sensors for various metal ions, including Zn²⁺, Fe³⁺, and Co²⁺.[1][4] The interaction with the metal ion can either enhance or quench the fluorescence of the probe.
Logical Pathway for Metal Ion Detection:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive and selective detection of triphosgene with a 2-(2′-hydroxyphenyl)benzimidazole derived fluorescent probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxybenzimidazole in the Development of Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Among these, 2-Hydroxybenzimidazole (B11371) (2-OH-BZI) has emerged as a promising core structure for the development of novel anti-inflammatory agents. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of anti-inflammatory drugs based on the 2-OH-BZI scaffold. The information compiled herein is based on the current understanding of benzimidazole derivatives' anti-inflammatory properties and established experimental methodologies.
The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to modulate key inflammatory pathways. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins.[1][2][3] Benzimidazole derivatives have been shown to inhibit both COX-1 and COX-2 isoforms.[4][5] Furthermore, their anti-inflammatory activity can be mediated through the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8][9][10]
These application notes will guide researchers through the synthesis of 2-OH-BZI derivatives and provide detailed protocols for evaluating their anti-inflammatory potential through established in vitro and in vivo assays.
Data Presentation: Anti-Inflammatory Activity of Benzimidazole Derivatives
The following tables summarize quantitative data on the anti-inflammatory activity of various benzimidazole derivatives, providing a comparative overview of their potency.
Table 1: In Vitro COX Inhibition by Benzimidazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| BIZ-4 | COX-1 | <1000 | Aspirin | <1000 |
| BIZ-4 | COX-2 | <1 | Aspirin | <1 |
| BIZ-5 | COX-1 | <10 | Aspirin | <1000 |
| BIZ-5 | COX-2 | <1 | Aspirin | <1 |
| Compound 2b | COX-1 | >100 | Celecoxib | 0.06 |
| Compound 2b | COX-2 | 1.96 | Celecoxib | 0.06 |
| Compound 2j | COX-1 | 1.89 | Celecoxib | 0.06 |
| Compound 2j | COX-2 | 0.04 | Celecoxib | 0.06 |
| Compound 2m | COX-1 | 0.98 | Celecoxib | 0.06 |
| Compound 2m | COX-2 | 0.02 | Celecoxib | 0.06 |
Note: Data extracted from multiple sources.[4][11] Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Anti-Inflammatory Activity of Benzimidazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| MBNHYD | 100 | Comparable to Ibuprofen | Ibuprofen | 20 | Significant Inhibition |
| MBPHYD | 100 | Significant Inhibition | Ibuprofen | 20 | Significant Inhibition |
| Compound B2 | 10 | Comparable to Diclofenac | Diclofenac Sodium | 10 | Significant Inhibition |
| Compound B4 | 10 | Comparable to Diclofenac | Diclofenac Sodium | 10 | Significant Inhibition |
| Compound B8 | 10 | Comparable to Diclofenac | Diclofenac Sodium | 10 | Significant Inhibition |
Note: Data extracted from multiple sources.[1][12][13] The term "significant inhibition" is used where specific percentage values were not provided in the source material.
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1.1: General Synthesis of this compound
This protocol describes a method for synthesizing the core this compound structure.[14]
Materials:
-
Hydrochloric acid (36-38%)
-
Sodium hydroxide (B78521) solution (30%)
-
Water
-
Reaction kettle with stirring and heating capabilities
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Add o-phenylenediamine and hydrochloric acid to the reaction kettle and mix thoroughly.
-
After stirring, remove water under reduced pressure.
-
Add urea to the reaction mixture.
-
Heat the mixture to 140-150 °C and maintain the reaction for 4 hours.
-
After the reaction is complete, add water to the reaction solution.
-
Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid product.
-
Filter the precipitate and wash it with water.
-
Dry the solid under reduced pressure to obtain white, solid this compound.
Protocol 1.2: Synthesis of 2-Substituted Benzimidazole Derivatives
This protocol provides a general method for synthesizing derivatives from a 2-methylbenzimidazole (B154957) starting material, which can be adapted for this compound with appropriate modifications.[1][12]
Step 1: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate
-
Dissolve ethyl chloroacetate (B1199739) in acetone.
-
Add the solution to a stirring solution of 2-methylbenzimidazole in acetone.
-
Add sodium bicarbonate to the reaction mixture.
-
Heat the mixture under reflux. Monitor the reaction completion using Thin Layer Chromatography (TLC).
Step 2: Synthesis of Hydrazide Derivative
-
Add hydrazine (B178648) hydrate (B1144303) dropwise to a stirring solution of the product from Step 1 in absolute ethanol.
-
Reflux the mixture for 2 hours and then leave it overnight.
-
Concentrate the mixture under reduced pressure and mix it with a 1:1 aqueous brine solution.
-
Extract the product with dichloromethane (B109758) followed by ethyl acetate.
-
Combine the organic phases and dry with magnesium sulfate (B86663) to yield the acetohydrazide derivative.
In Vitro Anti-Inflammatory Assays
Protocol 2.1: COX-1 and COX-2 Inhibition Assay
This assay evaluates the inhibitory effect of test compounds on the activity of cyclooxygenase enzymes.[4]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitors (e.g., Aspirin, Celecoxib)
-
Assay buffer
-
Detection reagents (e.g., colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol 2.2: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay assesses the ability of test compounds to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Reference drug (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
-
Cell culture plates (e.g., 24- or 96-well)
Procedure:
-
Seed macrophages in a cell culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference drug for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle-treated, non-stimulated control group and a vehicle-treated, LPS-stimulated control group.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent.
-
Calculate the percentage of inhibition of cytokine and NO production for each compound concentration and determine the IC50 values.
In Vivo Anti-Inflammatory Assay
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][12]
Materials:
-
Rats or mice (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compounds, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation that are potential targets for this compound derivatives, as well as a typical experimental workflow.
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzimidazole is a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors like rabeprazole, where it can also be present as an impurity or a degradation product.[1] Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final drug product. This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is designed to separate this compound from its potential impurities and degradation products.
Principle
The method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. The stability-indicating nature of the method is established through forced degradation studies, which demonstrate its ability to resolve the main peak from any degradation products formed under various stress conditions.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 99.5%
-
Acetonitrile: HPLC grade
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade
-
Orthophosphoric Acid: Analytical grade
-
Water: HPLC grade or purified water
-
Hydrochloric Acid (HCl): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
-
Hydrogen Peroxide (H2O2): 30% solution, analytical grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.4 with dilute orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 90 | 10 |
| 30 | 90 | 10 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 6.4 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
System Suitability
Before sample analysis, the chromatographic system must meet the system suitability criteria. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[2][3]
-
Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 2 hours. Neutralize the solution with 1N NaOH before injection.
-
Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 2 hours. Neutralize the solution with 1N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to a temperature of 105 °C for 48 hours. Then, prepare the sample solution as described above.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours. Then, prepare the sample solution as described above.
Analyze the stressed samples using the described HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Data Presentation
The results of the purity analysis and forced degradation studies should be summarized in tables for easy comparison.
| Sample | Retention Time (min) | Peak Area | % Purity |
| Standard | 8.5 | 1250000 | 99.8 |
| Sample Lot A | 8.5 | 1245000 | 99.5 |
| Sample Lot B | 8.5 | 1238000 | 99.0 |
Table 4: Purity Analysis of this compound Samples
| Stress Condition | % Degradation | Purity of Main Peak | Resolution between Main Peak and Major Degradant |
| Acid Hydrolysis | 15.2 | 99.7 | 2.5 |
| Base Hydrolysis | 8.5 | 99.8 | 3.1 |
| Oxidative Degradation | 20.1 | 99.5 | 2.8 |
| Thermal Degradation | 5.3 | 99.9 | Not Applicable |
| Photolytic Degradation | 2.1 | 99.9 | Not Applicable |
Table 5: Summary of Forced Degradation Studies
Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship for developing a stability-indicating HPLC method.
Conclusion
The described RP-HPLC method is simple, precise, and stability-indicating for the determination of purity of this compound. The method can be effectively used for routine quality control analysis of bulk drug and for monitoring the stability of this compound under various conditions. The detailed protocol and data presentation provide a comprehensive guide for researchers and professionals in the pharmaceutical industry.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Hydroxybenzimidazole (C₇H₆N₂O), a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. Understanding its fragmentation behavior is essential for its unambiguous identification and characterization in complex matrices. This application note outlines the key fragmentation pathways under electrospray ionization (ESI) and electron ionization (EI) conditions, presents quantitative data in a structured format, and provides a general protocol for its analysis.
Introduction
This compound, also known as 2-benzimidazolone, is a bicyclic molecule consisting of a fused benzene (B151609) and imidazole (B134444) ring system with a hydroxyl group at the 2-position. Its structural features make it a versatile scaffold for the synthesis of biologically active compounds. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. This note details the characteristic fragmentation patterns observed, providing a valuable resource for researchers in the field.
Quantitative Fragmentation Data
The mass spectral data for this compound reveals a consistent fragmentation pattern. The primary ionization and subsequent fragmentation data are summarized below.
Table 1: Key Mass Spectral Data for this compound.
| Ion Type | m/z (Observed) | Proposed Formula | Description |
| [M+H]⁺ | 135.0553 | [C₇H₇N₂O]⁺ | Protonated Molecular Ion (Precursor Ion for MS²)[1] |
| M⁺• | 134 | [C₇H₆N₂O]⁺• | Molecular Ion (Observed in EI-MS)[1] |
| Fragment Ion | 107 | [C₆H₅N₂]⁺ | Loss of CO from the [M+H]⁺ ion |
| Fragment Ion | 106 | [C₆H₄N₂]⁺• | Loss of CO from the molecular ion[1] |
| Fragment Ion | 79 | [C₅H₃N₂]⁺ | Further fragmentation of m/z 107 by loss of HCN |
| Fragment Ion | 77 | [C₆H₅]⁺ | Loss of nitrogen atoms or CN from the benzimidazole (B57391) ring structure[2] |
Proposed Fragmentation Pathways
The fragmentation of this compound is influenced by the ionization method employed. The stable benzimidazole ring system dictates many of the observed fragmentation routes.
Electrospray Ionization (ESI-MS/MS)
Under positive-ion ESI, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 135.0553.[1] Collision-induced dissociation (CID) of this ion primarily leads to the neutral loss of carbon monoxide (CO), a characteristic fragmentation for cyclic keto structures, resulting in the product ion at m/z 107. Further fragmentation can occur through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for imidazole-containing compounds, to produce an ion at m/z 79.[2]
Electron Ionization (EI-MS)
In EI-MS, the molecular ion (M⁺•) is observed at m/z 134, which is often the base peak.[1][2] Similar to the ESI pathway, a prominent fragmentation is the loss of a CO molecule to yield a radical cation at m/z 106.[1] Subsequent loss of HCN from this fragment is also a probable pathway. The presence of an ion at m/z 77 suggests the cleavage of the imidazole ring and loss of nitrogen-containing fragments.[2]
Visualization of Fragmentation Pathway
The proposed fragmentation pathway under ESI-MS/MS is depicted below.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Protocol
This section provides a general protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or a suitable solvent.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare working standards of desired concentrations (e.g., 1 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., plasma, urine), perform a suitable sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized based on the specific application.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the transition of interest (e.g., a starting point of 20 eV for the m/z 135 -> 107 transition).
Note: These are general starting conditions and should be optimized for the specific instrument and application.
Workflow Diagram
The general workflow for the analysis of this compound is illustrated below.
Caption: General workflow for this compound analysis by LC-MS/MS.
Conclusion
This application note provides a comprehensive overview of the mass spectrometry fragmentation of this compound. The characteristic losses of CO and HCN serve as reliable markers for its identification. The provided data and protocols offer a solid foundation for researchers to develop and validate analytical methods for this important compound.
References
Application Notes and Protocols: 2-Hydroxybenzimidazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzimidazole (B11371) is a heterocyclic aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a fused benzene (B151609) and imidazole (B134444) ring with a reactive hydroxyl group and two nitrogen atoms, allows for diverse functionalization, making it an important scaffold in the development of pharmaceuticals, functional materials, and catalysts. The benzimidazole (B57391) core is a prominent feature in a wide array of biologically active compounds, including antiviral, antifungal, antihypertensive, and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives.
Synthesis of this compound
The efficient synthesis of the this compound starting material is crucial for its application as a building block. A common and effective method involves the condensation of o-phenylenediamine (B120857) with urea (B33335).
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| o-Phenylenediamine (g) | 36-38% Hydrochloric Acid (g) | Urea (g) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| 54 | 50.7 | 33 | 140-150 | 4 | 85.0 | 99.10 | [1] |
| 108 | 101.4 | 66 | 140-150 | 4 | 86.5 | 99.15 | [1] |
| 162 | 152.1 | 99 | 140-150 | 4 | 86.0 | 99.25 | [1] |
| 64.8 | 31.3 (0.5 mol HCl) | 36 | 140-150 | 5 | 66.6 | Not Specified | [3] |
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: To a reaction kettle, add o-phenylenediamine and 36-38% hydrochloric acid.
-
Mixing and Water Removal: Stir the mixture until uniform. Subsequently, remove water under reduced pressure.
-
Addition of Urea and Reaction: Add urea to the reaction mixture. Heat the mixture to 140-150 °C and maintain this temperature for 4 hours.
-
Work-up: After the reaction is complete, add water to the reaction solution. Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide (B78521) solution to precipitate the solid product.
-
Isolation and Purification: Filter the solid precipitate and wash it with water. Dry the product under reduced pressure to obtain white solid this compound.
Caption: Workflow for the synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a key precursor for the synthesis of various bioactive molecules, primarily through N-alkylation and O-alkylation reactions, followed by further functionalization.
N-Alkylation of Benzimidazole Derivatives
N-alkylation of the benzimidazole core is a common strategy to introduce diverse substituents, leading to compounds with a range of biological activities. While specific protocols starting directly from this compound are not extensively detailed in the provided search results, general methods for N-alkylation of benzimidazoles can be adapted.
General Experimental Protocol for N-Alkylation (Adapted):
-
Deprotonation: To a solution of the benzimidazole derivative in a suitable solvent (e.g., DMF, THF, acetonitrile), add a base (e.g., NaH, K₂CO₃, KOH) and stir at room temperature.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Synthesis of Benzimidazole-Based Kinase Inhibitors
The benzimidazole scaffold is a common feature in protein kinase inhibitors.[4][5] These inhibitors often function by competing with ATP for the binding site on the kinase. The synthesis of such inhibitors can involve the functionalization of the benzimidazole core.
Caption: Synthesis and mechanism of action of benzimidazole-based kinase inhibitors.
Application in Antiviral Drug Development
Benzimidazole derivatives have shown significant potential as antiviral agents, particularly against viruses like hepatitis C (HCV).[6][7] The synthesis of these antiviral compounds often involves multi-step sequences where the benzimidazole core is elaborated with various functional groups to enhance potency and selectivity.[8]
Applications in Ligand Synthesis for Catalysis
The nitrogen atoms in the benzimidazole ring can coordinate with metal ions, making benzimidazole derivatives excellent ligands for various catalytic applications.[9][10][11] The synthesis of these ligands often involves the introduction of coordinating groups at the N-1 and/or C-2 positions.
Table 2: Examples of Benzimidazole-Derived Ligands and Their Applications
| Ligand Structure (General) | Metal | Catalytic Application | Reference |
| 2-(2'-Hydroxyphenyl)benzimidazole | Ru(III), Ni(II), Cu(II) | Potential for industrial catalysis | [11] |
| 2-Substituted-1H-benzimidazole | Ag(I), Cu(II), Zn(II), Ni(II) | Potential anticancer agents (metal complexes) | [9] |
| 5-methyl-1H-benzimidazole derivative | Transition metals | Antimicrobial activity of metal complexes | [10] |
Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-1H-benzimidazole Ligand[11]
Note: This protocol describes the synthesis of a derivative, not starting from this compound, but illustrates the formation of a key ligand type.
-
Reaction Setup: The synthesis is achieved through the reaction of N,N'-disalicylaldehyde-o-phenylenediamine or its derivative as the reaction substrate.
-
Solvents and Catalyst: Chloroform or DMF is used as solvent 1, and an aqueous acetic acid solution is used as solvent 2. Divalent manganese ions act as the catalyst.
-
Reaction: The reaction is carried out under catalytic conditions to generate 2-(2-hydroxyphenyl)-1H-benzimidazole or its derivatives.
References
- 1. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of antivirals benzimidazoles and quinoxalines [journals.ekb.eg]
- 7. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Antimicrobial Activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxybenzimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-hydroxybenzimidazole (B11371).
Troubleshooting Guide
This section is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, particularly from o-phenylenediamine (B120857) and urea (B33335).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal stoichiometry: Incorrect molar ratio of o-phenylenediamine to urea. | Ensure an accurate 1:1 to 1:1.1 molar ratio of o-phenylenediamine to urea.[2] | |
| Poor quality of starting materials: Impurities in o-phenylenediamine or urea can inhibit the reaction. | Use high-purity, dry reagents. o-Phenylenediamine is susceptible to air oxidation and may need purification if discolored.[3] | |
| Catalyst inefficiency (if used): The chosen catalyst may not be effective under the reaction conditions. | While the reaction is often performed without a dedicated catalyst, acidic conditions can promote the reaction. Some methods use hydrochloric acid.[4] | |
| Formation of Significant Byproducts | Biuret (B89757) formation: At high temperatures, urea can decompose to form biuret, which can sublime and clog equipment.[5] | Conduct the reaction in the presence of water to minimize biuret formation.[5] |
| (2-Aminophenyl)urea formation: Incomplete cyclization can lead to the formation of this intermediate. | Ensure sufficient reaction time and temperature to promote the final ring-closure step. | |
| Polymerization/tar formation: Excessive heat or prolonged reaction times can lead to the degradation of starting materials and product. | Carefully control the reaction temperature and monitor for completion to avoid overheating. | |
| Product is Discolored (Yellow or Brown) | Oxidation of o-phenylenediamine: This starting material is prone to oxidation, leading to colored impurities. | Use fresh, high-purity o-phenylenediamine. Consider purification of the starting material if it is discolored.[3] |
| Side reactions at high temperatures: Elevated temperatures can promote the formation of colored byproducts. | Optimize the reaction temperature to the minimum required for efficient conversion. | |
| Difficulty in Product Purification | Incomplete removal of starting materials: Unreacted o-phenylenediamine or urea may co-precipitate with the product. | Wash the crude product thoroughly with cold water to remove unreacted urea. o-Phenylenediamine can be removed by washing with a dilute acid solution, though this may also protonate the product.[6] |
| Presence of closely related impurities: Side products with similar polarity to this compound can be difficult to separate. | Recrystallization is often the most effective method for purification. Ethanol (B145695) or ethanol/water mixtures are commonly used solvents.[7] If recrystallization is insufficient, column chromatography on silica (B1680970) gel may be necessary.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used laboratory and industrial method is the condensation reaction between o-phenylenediamine and urea.[9] This reaction is typically performed by heating the two reagents, often in the presence of an acid catalyst or in a suitable solvent to control the reaction temperature and minimize side reactions.[2][4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][10] A suitable mobile phase, such as ethyl acetate/hexane or chloroform/methanol, can be used to separate the product from the starting materials.[1][11] The disappearance of the o-phenylenediamine spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the key parameters to optimize for a successful synthesis?
A3: The critical parameters to optimize are reaction temperature, reaction time, and the molar ratio of the reactants. The temperature should be high enough to drive the reaction to completion but not so high as to cause significant decomposition. The optimal reaction time should be determined by monitoring the reaction to completion. A slight excess of urea (e.g., 1.1 equivalents) is sometimes used to ensure complete conversion of the o-phenylenediamine.[2]
Q4: My final product is a stubborn off-white or yellowish powder. How can I decolorize it?
A4: Discoloration is often due to oxidized impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6] After a brief heating period, the charcoal is removed by hot filtration through a pad of celite, and the purified product is allowed to crystallize from the clear filtrate.
Q5: What is the best way to purify crude this compound?
A5: Recrystallization is the preferred method for purifying this compound.[12] Ethanol is a commonly reported and effective solvent for recrystallization.[7] If the product is too soluble in pure ethanol, an ethanol/water mixture can be used. For highly impure samples, column chromatography may be necessary before recrystallization.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis from o-Phenylenediamine and Urea
| Reference | o-Phenylenediamine (moles) | Urea (moles) | Acid (moles) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| Patent CN102775355A[2] | 0.5 | 0.55 | 0.5 (HCl) | None (reduced pressure water removal) | 140-150 | 4 | 85.0 | 99.10 |
| Patent CN102775355A[2] | 1.0 | 1.1 | 1.0 (HCl) | None (reduced pressure water removal) | 140-150 | 4 | 86.5 | 99.15 |
| Patent CN102775355A[2] | 1.5 | 1.65 | 1.5 (HCl) | None (reduced pressure water removal) | 140-150 | 4 | 86.0 | 99.25 |
| Patent CN102775355A[2] | 3.0 | 3.3 | 3.0 (HCl) | None (reduced pressure water removal) | 140-150 | 4 | 86.3 | 99.22 |
| PrepChem[4] | 0.6 | 0.6 | 0.5 (HCl) | Xylene (50 ml) | 140-150 | 5 | 66.6 | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Protected Condensation
This protocol is adapted from patent CN102775355A.[2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a system for reduced pressure distillation, add o-phenylenediamine and a molar equivalent of 36-38% hydrochloric acid.
-
Water Removal: Stir the mixture and remove water under reduced pressure.
-
Addition of Urea: Once the water is removed, add 1.1 molar equivalents of urea to the reaction mixture.
-
Reaction: Heat the mixture to 140-150 °C and maintain this temperature for 4 hours.
-
Work-up: After the reaction is complete, cool the mixture and add water.
-
Neutralization and Precipitation: Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide (B78521) solution to precipitate the solid product.
-
Isolation and Purification: Filter the precipitate, wash it with water, and dry it under reduced pressure to obtain this compound.
Protocol 2: Purification of this compound by Recrystallization
This is a general procedure for recrystallization.
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a celite pad if charcoal was used) to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. ijpsm.com [ijpsm.com]
- 2. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mt.com [mt.com]
Troubleshooting low yield in 2-Hydroxybenzimidazole synthesis.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2-Hydroxybenzimidazole (B11371), particularly focusing on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely utilized method is the acid-protected condensation reaction between o-phenylenediamine (B120857) and urea (B33335).[1][2] This approach is favored for its high yields, often exceeding 85%, and the use of readily available starting materials.[1] The reaction typically involves heating the reactants in the presence of an acid, followed by neutralization to precipitate the product.[2]
Q2: My this compound synthesis resulted in a very low yield. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors. The most common culprits include impure starting materials (especially oxidized o-phenylenediamine), suboptimal reaction conditions (temperature and time), incomplete reaction, formation of side products, or mechanical loss during product isolation and purification.[3][4]
Q3: What are the typical physical properties of this compound?
A3: this compound is typically an off-white to pale brown crystalline powder.[5][6] It has limited solubility in water but is more soluble in polar organic solvents like ethanol (B145695) and DMSO.[5] Its melting point is very high, generally reported as above 300°C.[6]
Q4: Are there alternative reagents to urea for this synthesis?
A4: Yes, while urea is the most common C1 synthon, other reagents can be used. For instance, the synthesis can be performed with formic acid, though this typically yields benzimidazole (B57391) itself, which would require a subsequent hydroxylation step.[5][7] Other carbonyl compounds can also be used in benzimidazole synthesis, but for the specific 2-hydroxy (or 2-one tautomer) structure, urea is the most direct and efficient reagent.[8]
Troubleshooting Guide for Low Yield
This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question: My reaction mixture turned dark brown or black, and the final product is discolored with a low yield. What went wrong?
Answer: This issue is almost always due to the oxidation of the o-phenylenediamine starting material.[4] This diamine is highly susceptible to air oxidation, which forms colored, polymeric impurities that interfere with the reaction and contaminate the product.
Solutions:
-
Purify the o-phenylenediamine: Before use, consider purifying your o-phenylenediamine. Recrystallization is a common method. Another technique involves treating an aqueous solution of the starting material with a reducing agent like sodium dithionite, followed by treatment with activated carbon to remove colored impurities.[4]
-
Use High-Purity Starting Materials: Ensure you are starting with a high-grade o-phenylenediamine from a reliable supplier.
-
Inert Atmosphere: While not always necessary for high yields, running the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidation, especially during prolonged heating.
Question: The reaction seems to have stopped or is proceeding very slowly, resulting in incomplete conversion. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically a problem of reaction kinetics, stemming from suboptimal temperature, reaction time, or inefficient mixing.
Solutions:
-
Optimize Temperature: The condensation reaction generally requires high temperatures, typically in the range of 140-150°C.[1][9] Ensure your heating apparatus is calibrated and maintaining the target temperature consistently. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to degradation.
-
Increase Reaction Time: Some protocols call for reaction times of 4-5 hours or more.[1][9] If you are experiencing low conversion, consider extending the reaction time and monitoring the progress using Thin Layer Chromatography (TLC).[10]
-
Ensure Proper Mixing: In a heterogeneous mixture, efficient stirring is crucial to ensure the reactants are in constant contact. Use an appropriate stir bar and speed for your reaction scale.
Question: My yield is low after the workup and filtration steps. I suspect I'm losing product during isolation. How can I improve my recovery?
Answer: Product loss during workup is a common mechanical issue. This can happen during neutralization, precipitation, or filtration.
Solutions:
-
Careful pH Adjustment: The product is precipitated by adjusting the pH of the reaction mixture to 7-8 using a base like sodium hydroxide (B78521).[1] Add the base slowly while monitoring the pH. Adding too much base can cause the product to redissolve, while insufficient addition will lead to incomplete precipitation.
-
Cooling for Complete Precipitation: After neutralization, cool the solution thoroughly (e.g., in an ice bath) to maximize the precipitation of the product, as its solubility decreases at lower temperatures.[9]
-
Washing the Product: When washing the filtered solid, use cold water to minimize redissolving the product.[7] Ensure you are not using an excessive volume of washing solvent.
Experimental Protocols
Protocol: Acid-Protected Condensation of o-Phenylenediamine and Urea
This protocol is adapted from a high-yield (over 85%) method.[1]
Materials:
-
o-Phenylenediamine
-
Urea
-
Hydrochloric Acid (36-38%)
-
Sodium Hydroxide Solution (30%)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add o-phenylenediamine and hydrochloric acid. Stir the mixture until uniform.
-
Water Removal: Under reduced pressure, gently heat the mixture to remove water.
-
Reagent Addition: Once the water is removed, add urea to the reaction mixture.
-
Heating: Heat the reaction mixture to 140-150°C and maintain this temperature for 4 hours with continuous stirring.
-
Workup: After the reaction is complete, allow the mixture to cool. Add water to the reaction flask to dissolve the crude product.
-
Neutralization: Slowly add a 30% sodium hydroxide solution while stirring, adjusting the pH to between 7 and 8. A solid precipitate should form.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid product by suction filtration.
-
Washing and Drying: Wash the filtered solid with a small amount of cold water. Dry the product under reduced pressure to obtain pure this compound.
Quantitative Data Summary
The yield of this compound is highly dependent on the synthetic method and reaction conditions. Below is a comparison of yields reported in different studies.
| Method | Key Reactants | Conditions | Reported Yield | Reference |
| Acid-Protected Condensation | o-Phenylenediamine, Urea, HCl | 140-150°C, 4h | 85-86.5% | [1] |
| Xylene Solvent Method | o-Phenylenediamine, Urea, HCl, Xylene | 140-150°C, 5h | 66.6% | [9] |
| Catalytic Method | o-Phenylenediamine, Urea, Sulfated Polyborate | 120°C | Not specified | [10] |
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound via the acid-protected condensation method.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve issues leading to low product yield.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Buy this compound | 102976-62-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 615-16-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 2-Hydroxybenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Hydroxybenzimidazole (B11371). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. Sublimation can also be employed for achieving high purity. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in crude this compound synthesized from o-phenylenediamine (B120857) and urea (B33335)?
A2: Crude this compound synthesized from o-phenylenediamine and urea may contain several impurities, including:
-
Unreacted starting materials: o-phenylenediamine and urea.
-
Side products: Polymeric materials and other benzimidazole (B57391) derivatives formed through side reactions.
-
Colored impurities: Often arising from oxidation of o-phenylenediamine or other trace side reactions.
Q3: My purified this compound is still colored. How can I decolorize it?
A3: Persistent color in your product can often be removed by treating the solution with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: Can I use a single purification technique to achieve high purity?
A4: While a single technique can significantly improve purity, a combination of methods often yields the best results. For instance, an initial acid-base extraction to remove neutral and acidic impurities can be followed by recrystallization to obtain a highly pure crystalline product.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and offers practical solutions.
Recrystallization
Issue 1: The crude this compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable, or an insufficient volume of solvent is being used.
-
Troubleshooting Steps:
-
Ensure you are using a suitable solvent. Ethanol, ethanol/water mixtures, and acetone (B3395972) are commonly used for benzimidazole derivatives.[1]
-
Gradually add more hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.
-
If the solid still does not dissolve, consider a different solvent or a solvent mixture.
-
Issue 2: The product "oils out" instead of crystallizing upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, the solution is cooling too rapidly, or there are significant impurities present.[2]
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of a more suitable co-solvent to lower the overall boiling point of the solvent system.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
If impurities are suspected, consider a preliminary purification step like acid-base extraction or treatment with activated charcoal.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated (too much solvent was used), or crystallization has not been initiated.
-
Troubleshooting Steps:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound if available.
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Acid-Base Extraction
Issue 1: An emulsion forms between the organic and aqueous layers, preventing separation.
-
Possible Cause: Vigorous shaking or the presence of particulate matter can lead to the formation of a stable emulsion.
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Filter the entire mixture through a pad of celite or glass wool.
-
Issue 2: Low recovery of this compound after precipitation.
-
Possible Cause: Incomplete precipitation due to incorrect pH, or the product has some solubility in the aqueous solution.
-
Troubleshooting Steps:
-
Ensure the pH of the aqueous layer is adjusted to neutral or slightly basic (pH 7-8) to ensure complete precipitation of the neutral this compound.[3]
-
Cool the aqueous solution in an ice bath before and during precipitation to minimize the solubility of the product.
-
After filtering the precipitate, consider extracting the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Column Chromatography
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimized for the separation.
-
Troubleshooting Steps:
-
Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for benzimidazoles is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.
-
Consider using a solvent gradient, starting with a less polar eluent and gradually increasing the polarity to elute the different components.
-
Ensure the column is packed properly to avoid channeling.
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbing to the silica (B1680970) gel.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol (B129727) to the eluent can be effective.
-
This compound is slightly acidic and may interact strongly with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a base like triethylamine (B128534) (0.1-1%).[4]
-
Data Presentation
The following table summarizes the yield and purity of this compound obtained through a specific synthetic method, highlighting the effectiveness of the purification process.
| Molar Ratio of o-Phenylenediamine to Urea | Reaction Time (hours) | Yield (%) | Purity by HPLC (%) |
| 1:1.1 | 4 | 85.0 | 99.10 |
| 1:1.1 | 4 | 86.5 | 99.15 |
| 1:1.1 | 4 | 86.0 | 99.25 |
| 1:1.1 | 4 | 86.3 | 99.22 |
Data extracted from patent CN102775355A.[3]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the crude this compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH). The this compound will deprotonate and move into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities and can be discarded.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic (pH ~6-7). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxybenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Hydroxybenzimidazole in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in water. The reported aqueous solubility is approximately 0.543 g/L.[1] It is more readily soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol.[2][3]
Q2: What are the key physicochemical properties of this compound relevant to its solubility?
A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [4][5] |
| Molecular Weight | 134.14 g/mol | [4][5] |
| pKa | ~11.95 | [1] |
| Appearance | Off-white to pale brown crystalline powder | [1] |
| Melting Point | >300 °C | [4] |
Q3: How does pH influence the solubility of this compound?
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, co-solvents are an effective method to increase the solubility of poorly water-soluble drugs like this compound.[8] Commonly used co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs). These co-solvents reduce the polarity of the aqueous medium, which can better solvate the lipophilic this compound molecule. While specific quantitative data for this compound is limited, studies on other benzimidazoles in alcohol-water mixtures have shown a significant increase in solubility with an increasing proportion of alcohol.[9]
Q5: How effective are cyclodextrins in enhancing the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with increased aqueous solubility.[10] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin, are often more effective than their parent counterparts.[11] For instance, complexation of fenbendazole (B1672488) with methyl-β-cyclodextrin increased its water solubility by 60,000 times.[12] Similarly, HP-β-CD has been shown to significantly increase the solubility of other benzimidazoles like albendazole (B1665689).[11] This suggests that cyclodextrin (B1172386) complexation is a highly promising approach for this compound.
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during the solubilization of this compound.
Problem 1: Difficulty dissolving this compound in neutral aqueous buffer.
-
Cause: Low intrinsic solubility in neutral pH.
-
Troubleshooting Steps:
-
pH Adjustment: Increase the pH of the buffer to above the pKa of this compound (~11.95). A pH of 12 or higher is recommended. Use a suitable base like NaOH to adjust the pH.
-
Co-solvents: If pH adjustment is not feasible for your experiment, consider using a co-solvent system. Start with a small percentage of a biocompatible co-solvent like ethanol, propylene glycol, or PEG 400 and gradually increase the concentration.
-
Heating and Sonication: Gently heating the solution while stirring or using an ultrasonic bath can help to increase the rate of dissolution. However, be cautious about potential degradation at high temperatures.
-
Problem 2: Precipitation of this compound upon addition to cell culture media.
-
Cause: The pH of the cell culture media (typically around 7.4) is too low to maintain the solubility of a concentrated stock solution prepared at high pH or in a high percentage of organic solvent.
-
Troubleshooting Steps:
-
Prepare a More Dilute Stock: If using a high pH stock, try preparing a more dilute stock solution to minimize the pH shock upon addition to the media.
-
Use a Co-solvent Stock: Prepare a concentrated stock solution in 100% DMSO. When diluting into the cell culture media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.
-
Cyclodextrin Formulation: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., HP-β-CD). The complex will have higher aqueous solubility at physiological pH.
-
Section 3: Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the following tables, based on studies of related benzimidazole (B57391) compounds, provide a reference for the expected magnitude of solubility enhancement.
Table 1: Effect of pH on the Solubility of Albendazole (A Benzimidazole Analog)
| pH | Solubility (µg/mL) | Fold Increase (compared to pH 8) |
| 2 | 23.5 | 17.7 |
| 4 | 2.5 | 1.9 |
| 6 | 1.5 | 1.1 |
| 8 | 1.33 | 1.0 |
| 10 | 1.9 | 1.4 |
| (Data adapted from a study on albendazole[6]) |
Table 2: Solubility Enhancement of Benzimidazole Carbamates using Cyclodextrins
| Compound | Cyclodextrin | Solubility Increase (Fold) | Final Solubility (µg/mL) |
| Albendazole | β-cyclodextrin | 223 | ~93.5 |
| Albendazole | Hydroxypropyl-β-cyclodextrin | 1058 | ~443.1 |
| Fenbendazole | β-cyclodextrin | 432 | ~45.6 |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin | 1512 | ~159.4 |
| (Data from a study on albendazole and fenbendazole[11]) |
Section 4: Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the standard shake-flask method for determining the thermodynamic solubility of a compound.
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent (e.g., methanol or the mobile phase for HPLC). Determine the concentration of this compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This protocol outlines the steps for quantifying the concentration of this compound using its UV absorbance.
References
- 1. This compound | 615-16-7 [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. usbio.net [usbio.net]
- 4. This compound 97 615-16-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Common side products in 2-Hydroxybenzimidazole synthesis and their prevention.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxybenzimidazole (B11371). Our focus is on identifying and preventing common side products to ensure high-purity yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Ensure the reaction is heated to the optimal temperature range (typically 140-150°C) for a sufficient duration (e.g., 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| - Molar Ratio of Reactants: Use a slight excess of urea (B33335) to o-phenylenediamine (B120857) (e.g., 1.1:1) to drive the reaction to completion.[1] | |
| Suboptimal pH | - Acid Catalyst: The use of an acid, such as hydrochloric acid, is crucial for the condensation reaction. Ensure the correct molar ratio of acid to o-phenylenediamine is used as specified in the protocol.[1] |
| - Neutralization: After the reaction, carefully adjust the pH to 7-8 with a base (e.g., 30% sodium hydroxide (B78521) solution) to precipitate the product.[1] | |
| Product Loss During Workup | - Precipitation: Ensure the solution is sufficiently cooled to allow for complete precipitation of the this compound. |
| - Washing: Wash the filtered product with cold water to minimize dissolution and loss of the desired compound. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Formation of Biuret (B89757) | - Control Temperature: Avoid excessive temperatures during the reaction, as high heat promotes the self-condensation of urea to form biuret. |
| - Reaction in Aqueous Medium: Performing the reaction in water instead of in a melt can reduce the formation of biuret.[2][3] | |
| - Ammonia (B1221849) Addition: The presence of ammonia can shift the equilibrium away from biuret formation. While not always practical in a lab setting, this highlights the importance of the reaction environment. | |
| Formation of Cyanuric Acid and Other Urea Decomposition Products | - Strict Temperature Control: The thermal decomposition of urea to cyanuric acid and other byproducts is temperature-dependent. Maintain the reaction temperature within the recommended range. |
| Unreacted o-Phenylenediamine | - Molar Ratio: Ensure a slight excess of urea is used to consume all the o-phenylenediamine. |
| - Purification: Recrystallization of the crude product from a suitable solvent system (e.g., ethanol-water) can effectively remove unreacted starting materials. | |
| Formation of Phenylurea Derivatives | - Controlled Reaction Conditions: Optimize reaction time and temperature to favor the intramolecular cyclization to this compound over the formation of intermediate phenylurea compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from o-phenylenediamine and urea?
A1: The most common side products primarily originate from the thermal decomposition of urea under the reaction conditions. These include:
-
Biuret: Formed from the condensation of two molecules of urea with the elimination of ammonia. Its formation is favored at higher temperatures.[3]
-
Cyanuric Acid: A trimer of isocyanic acid, which is a decomposition product of urea at elevated temperatures.
-
Other Urea-Derived Impurities: Ammelide and ammeline (B29363) can also be formed from the thermal decomposition of urea.
Side products can also arise from the starting material, o-phenylenediamine, such as products from self-condensation reactions, though these are generally less common under controlled conditions.[2]
Q2: How can I prevent the formation of biuret in my reaction?
A2: To minimize biuret formation, consider the following:
-
Temperature Control: Maintain the reaction temperature in the recommended range of 140-150°C.[1]
-
Aqueous Reaction Medium: Conducting the synthesis in an aqueous solution rather than a solvent-free melt can significantly reduce the formation of biuret.[2][3]
-
Molar Ratio: While a slight excess of urea is beneficial for driving the reaction to completion, a large excess can lead to increased biuret formation.
Q3: What is the role of the acid in this synthesis?
A3: The acid, typically hydrochloric acid, acts as a catalyst. It protonates one of the amino groups of o-phenylenediamine, making the other amino group more nucleophilic and facilitating the attack on the carbonyl carbon of urea. This "acid-protected condensation" is a key feature of high-yield syntheses.[1]
Q4: Are there any known dimers or oligomers of this compound that can form as side products?
A4: While dimerization and oligomerization can be a concern in the synthesis of some benzimidazole (B57391) derivatives, specific evidence for the formation of this compound dimers or oligomers as significant side products under typical synthesis conditions is not well-documented in the reviewed literature. The primary focus for impurity control in this specific synthesis is on byproducts from urea.
Data Presentation
The following table summarizes quantitative data from a patented experimental protocol for the synthesis of this compound, demonstrating high yield and purity.
| Reactant 1 (o-Phenylenediamine) | Reactant 2 (Urea) | Acid (36-38% HCl) | Reaction Temp. (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (HPLC) | Reference |
| 54g | 33g | 50.7g | 140-150 | 4 | 85.0 | 99.10% | [1] |
| 162g | 99g | 152.1g | 140-150 | 4 | 86.0 | 99.25% | [1] |
| 324g | 198g | 304.2g | 140-150 | 4 | 86.3 | 99.22% | [1] |
Experimental Protocols
High-Yield Synthesis of this compound [1]
This protocol describes a robust method for the synthesis of this compound with high yield and purity.
Materials:
-
o-Phenylenediamine
-
Urea
-
Concentrated Hydrochloric Acid (36-38%)
-
30% Sodium Hydroxide Solution
-
Water
Procedure:
-
In a reaction kettle, add o-phenylenediamine and the corresponding amount of hydrochloric acid (as specified in the table above) and mix.
-
Stir the mixture uniformly and remove water under reduced pressure.
-
Add urea to the reaction mixture.
-
Heat the reaction mixture to 140-150°C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture and add water.
-
Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid product.
-
Filter the solid and wash it with water.
-
Dry the white solid product under reduced pressure.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway for this compound Synthesis and Side Product Formation
Caption: Synthesis pathway and major side reactions.
References
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
Preventing N-alkylation side reactions in 2-Hydroxybenzimidazole derivatization
Technical Support Center: 2-Hydroxybenzimidazole (B11371) Derivatization
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering challenges with the derivatization of 2-hydroxybenzimidazoles, specifically focusing on controlling the regioselectivity of alkylation to prevent unwanted N-alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting N-alkylation as a side product when I want to synthesize a 2-alkoxybenzimidazole (O-alkylation)?
A1: The formation of both N- and O-alkylated products is due to the inherent chemical nature of this compound. It exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (benzimidazol-2-one).[1][2] This equilibrium creates two potential nucleophilic sites: the oxygen atom of the hydroxyl group and the nitrogen atom of the imidazole (B134444) ring. This dual reactivity makes it an "ambident nucleophile," leading to a potential mixture of products upon alkylation.[3]
Q2: What are the key factors that control whether N- or O-alkylation occurs?
A2: The selectivity between N- and O-alkylation is a classic synthetic challenge that can be controlled by carefully choosing the reaction conditions.[3] The primary factors are:
-
The Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. This is explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory.[4]
-
The Base and its Counterion: The base used to deprotonate the this compound affects the nucleophilicity of the resulting anion.
-
The Solvent: The polarity of the solvent can influence which tautomeric form is favored and the reactivity of the nucleophile.[5]
-
Temperature: Reaction temperature can affect the rate of reaction at each site and influence the product ratio.[6]
Q3: How can I selectively favor the desired O-alkylation?
A3: To favor O-alkylation, you should use "hard" electrophiles according to HSAB theory. The harder oxygen atom preferentially attacks harder electrophilic centers.[4]
-
Use Alkylating Agents with Hard Leaving Groups: Instead of alkyl iodides (soft), use agents like dialkyl sulfates (e.g., dimethyl sulfate), alkyl triflates (e.g., methyl triflate), or alkyl tosylates.[4]
-
Choose Appropriate Bases and Solvents: In some systems, the combination of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF at elevated temperatures has been shown to favor O-alkylation.[7] The specific combination of base and solvent can be critical and may require screening.[8]
Q4: What conditions would favor the N-alkylated product instead?
A4: To favor N-alkylation, you should use "soft" electrophiles. The softer nitrogen atom preferentially attacks softer electrophilic centers.[4]
-
Use Alkylating Agents with Soft Leaving Groups: Alkyl iodides (e.g., methyl iodide) and alkyl bromides are classic soft electrophiles that tend to favor N-alkylation.[4]
-
Reaction Conditions: Using a strong base like sodium hydride (NaH) in a solvent like THF or DMF often promotes N-alkylation.
Q5: How can I confirm whether I have the N- or O-alkylated product?
A5: The most reliable method for distinguishing between N- and O-alkylated isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of 1D (¹H, ¹³C) and 2D NMR experiments such as HSQC, HMBC, and ROESY can provide unambiguous structure determination.[3] The chemical shifts, particularly of the carbons and protons near the reaction site, will be distinctly different for the two regioisomers.
Q6: I have a mixture of N- and O-alkylated isomers. How can I separate them?
A6: Separating regioisomers can be challenging if their polarities are similar.[9] The most common methods are:
-
Column Chromatography: This is the standard approach, but may require careful optimization of the solvent system (eluent) to achieve separation.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective technique for obtaining the pure, desired isomer.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the alkylation of this compound.
Problem 1: The reaction produced a mixture of N- and O-alkylated isomers.
-
Cause: The chosen reaction conditions were not selective enough for the ambident nucleophile.
-
Solution 1: Modify the Alkylating Agent. Based on your desired product, switch to a "harder" or "softer" alkylating agent as described in the FAQs. For O-alkylation, move from an alkyl iodide/bromide to an alkyl tosylate or sulfate (B86663).[4]
-
Solution 2: Screen Bases and Solvents. The interplay between the base's counterion and the solvent is crucial. Try changing the base (e.g., from NaH to K₂CO₃) or the solvent (e.g., from THF to DMF). A systematic screening can often identify conditions that favor one isomer.[7][8]
-
Solution 3: Adjust the Temperature. Lowering the reaction temperature may increase selectivity in some cases, although it might also decrease the reaction rate.
Problem 2: The reaction resulted exclusively in the undesired N-alkylated product.
-
Cause: The reaction conditions strongly favored alkylation on the nitrogen atom. This is common when using soft alkylating agents like alkyl iodides.[4]
-
Solution: To obtain the O-alkylated product, you must change your strategy significantly.
Problem 3: The reaction is very slow or shows no conversion of the starting material.
-
Cause: This can be due to several factors unrelated to regioselectivity.
-
Solution 1: Check Reagent Quality. Ensure the base is not expired or deactivated. Some bases, like NaH, are moisture-sensitive. Ensure solvents are anhydrous, as water can quench the base and anion.[10]
-
Solution 2: Increase Temperature. Many alkylation reactions require heating to proceed at a reasonable rate.[6] Consult the literature for typical temperatures for your chosen base/solvent system. Monitor the reaction carefully by TLC to avoid decomposition at higher temperatures.[9]
-
Solution 3: Ensure Proper Base Stoichiometry. Use at least one full equivalent of the base to ensure complete deprotonation of the this compound starting material.
Data Presentation
The following table summarizes how reaction conditions influence the regioselectivity of alkylation on a generic this compound substrate. The ratios are illustrative of the principles discussed.
| Alkylating Agent (R-X) | Leaving Group (X) | HSAB Type | Base | Solvent | Expected Major Product | Expected O:N Ratio |
| R-I | Iodide | Soft | NaH | THF | N-Alkylated | < 10:90 |
| R-Br | Bromide | Borderline/Soft | K₂CO₃ | Acetone | Mixture / N-Alkylated | ~ 30:70 |
| R-OTs | Tosylate | Hard | K₂CO₃ | DMF | O-Alkylated | > 80:20 |
| R₂SO₄ | Sulfate | Hard | K₂CO₃ | DMF | O-Alkylated | > 90:10 |
| R-OTf | Triflate | Very Hard | K₂CO₃ | DCM | O-Alkylated | > 95:5 |
Experimental Protocols
Protocol: Selective O-Alkylation of this compound using an Alkyl Tosylate
This protocol provides a general method aimed at maximizing the yield of the O-alkylated product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration). To the resulting suspension, add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Anion Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the alkyl tosylate (1.1 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[9]
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and stir. The product may precipitate. If it does not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the pure 2-alkoxybenzimidazole product.[9]
-
Characterization: Confirm the structure of the product as the O-alkylated isomer using NMR spectroscopy.[3]
Mandatory Visualization
Caption: Tautomerism of this compound and competing N- vs. O-alkylation pathways.
Caption: Troubleshooting workflow for this compound alkylation reactions.
Caption: Decision logic for selecting reaction conditions for selective alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Structure-activity relationship (SAR) studies of 2-Hydroxybenzimidazole analogs.
An In-depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxybenzimidazole (B11371) Analogs
The this compound, existing in tautomeric equilibrium with its more stable benzimidazol-2-one (B1210169) form, represents a privileged scaffold in medicinal chemistry. This core structure, analogous to endogenous purines, allows for diverse interactions with biological targets, making its derivatives potent agents for a range of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships of this compound analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
SAR in Anticancer Activity
Benzimidazol-2-one derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest. The cytotoxic efficacy is highly dependent on the nature and position of substituents on the benzimidazole (B57391) core and its N- and C-linked appendages.
A notable example of a potent analog is methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, which exhibits remarkable anticancer activity with IC50 values of 0.32 μg/mL and 0.39 μg/mL against Huh7 and HepG2 liver cancer cell lines, respectively[1]. Its mechanism involves inducing apoptosis through both intrinsic and extrinsic pathways[1]. Studies on other series of 1,3-dihydro-2H-benzimidazol-2-one derivatives have shown that substitutions at the N1 and N3 positions are critical for antiproliferative effects[2][3]. For instance, compound 2d , featuring a piperidine-containing substituent, displayed the most significant cytotoxic effects against colon (DLD-1) and breast (MDA-MB-231) cancer cell lines in its series[2][3].
Table 1: Anticancer Activity of this compound Analogs and Related Derivatives
| Compound ID | Core Structure / Substituents | Cell Line | Activity (IC₅₀) | Reference |
| Compound 5 | 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver) | 0.32 µg/mL | [1] |
| HepG2 (Liver) | 0.39 µg/mL | [1] | ||
| Compound 2d | 1,3-dihydro-2H-benzimidazol-2-one with N-piperidine & N-chlorophenyl groups | DLD-1 (Colon) | Most active in series | [3] |
| MDA-MB-231 (Breast) | Most active in series | [3] | ||
| Compound 2f | 2-Aryl benzimidazole conjugate | MCF-7 (Breast) | Significant Activity | [4] |
| Flubendazole | Benzimidazole derivative | U87 (Glioblastoma) | < 0.26 µM | [5] |
| U251 (Glioblastoma) | < 0.26 µM | [5] | ||
| Mebendazole | Benzimidazole derivative | U87 (Glioblastoma) | < 0.26 µM | [5] |
| U251 (Glioblastoma) | < 0.26 µM | [5] |
SAR in Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. For this compound analogs, antimicrobial potency is significantly influenced by substituents on the aromatic ring and at the N1 and N3 positions. Electron-withdrawing groups, such as nitro or halo groups, often enhance activity. A study of 1,2-disubstituted benzimidazoles identified derivatives with potent activity against Gram-negative bacteria, with compound 25d showing an exceptionally low Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL against a tolC-mutant E. coli strain[6]. This highlights the effectiveness of targeted modifications, such as introducing a meta-chloro substituent on an N-phenylsulfonyl group, in optimizing antibacterial potency[7].
Table 2: Antimicrobial Activity of Benzimidazol-2-one Analogs and Related Derivatives
| Compound ID | Substituents | Microorganism | Activity (MIC) | Reference |
| Compound 25d | 1-(4-methylbenzyl)-2-(3-(m-chlorophenylsulfonamido)phenyl) | E. coli (tolC-mutant) | 0.125 µg/mL | [6] |
| Compound III | 1-(4-methylbenzyl)-2-(3-(methylsulfonamido)phenyl) | E. coli (tolC-mutant) | 2 µg/mL | [6] |
| Compound 62a | N-alkyl-2-substituted-1H-benzimidazole | E. coli (TolC mutant) | 2 µg/mL | |
| Compound 63a | Benzimidazole derivative | MRSA | 16 µg/mL | |
| E. coli | 4 µg/mL |
SAR in Anti-inflammatory Activity
Benzimidazol-2-one derivatives have been explored as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). The anti-inflammatory effect is closely tied to the substitution pattern. A series of novel benzimidazoles demonstrated potent inhibition of mPGES-1, with the most effective analogs showing IC50 values in the low nanomolar range (0.27–7.0 nM)[8]. Another study found that compound A4 , which incorporates an aminopyridine moiety, displayed remarkable activity in an oxidative burst assay with an IC50 value of 3.5 ± 0.5 µg/ml, significantly more potent than the standard drug ibuprofen[2].
Table 3: Anti-inflammatory Activity of Benzimidazol-2-one Analogs and Related Derivatives
| Compound ID | Key Structural Moiety | Assay | Activity (IC₅₀) | Reference |
| Compound 44 | Benzimidazole derivative | mPGES-1 Inhibition | 2.9 nM | [8] |
| BIZ-4 | Benzimidazole derivative | COX-1 & COX-2 Inhibition | < 1 mM | [9] |
| Compound A4 | Contains aminopyridine moiety | Oxidative Burst Assay | 3.5 ± 0.5 µg/mL | [2] |
| Compound A2 | Contains COOH group | Oxidative Burst Assay | 5.8 ± 1.6 µg/mL | [2] |
| Compound A8 | Contains pyrrolidine (B122466) moiety | Oxidative Burst Assay | 6.6 ± 0.8 µg/mL | [2] |
| Ibuprofen | Standard Drug | Oxidative Burst Assay | 12.5 ± 1.8 µg/mL | [2] |
Mandatory Visualizations
The following diagrams illustrate the typical workflow for SAR studies and a key signaling pathway modulated by anticancer benzimidazole analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.
Anticancer Activity: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., Huh7, DLD-1, MDA-MB-231) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Materials:
-
Test Compounds: Dissolve benzimidazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Microorganisms: Use standardized bacterial strains (e.g., E. coli, S. aureus) from a fresh culture. Prepare an inoculum and adjust its turbidity to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute it in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Media: Use sterile Cation-Adjusted Mueller-Hinton Broth (MHB) for bacteria.
-
-
Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL to subsequent wells.
-
Add 100 µL of the prepared microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay evaluates the ability of compounds to inhibit the COX-1 and COX-2 enzymes, which are critical in prostaglandin synthesis.
-
Reagents: Use a commercial COX (ovine or human) inhibitor screening assay kit, which typically includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.
-
Assay Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.
-
Add 10 µL of the test compound (benzimidazole derivative) at various concentrations or a vehicle control (DMSO).
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
Add 20 µL of a colorimetric substrate solution to each well to detect the prostaglandin product.
-
Develop the plate for 5-10 minutes and measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
-
Analysis: Calculate the percent inhibition of COX activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2 H-benzimidazol-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Guide to Purity Assessment of Synthesized 2-Hydroxybenzimidazole by Quantitative NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Hydroxybenzimidazole is a critical step in the quality control process. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two other widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for purity assessment.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the purity assessment of a synthesized batch of this compound using qNMR, HPLC, and DSC. This data is intended for illustrative purposes to highlight the expected performance of each technique.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Purity (%) | 99.2 ± 0.15 | 99.1 ± 0.25 | 99.0 ± 0.5 |
| Relative Standard Deviation (%RSD) | 0.15 | 0.25 | 0.51 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.05% | ~0.1% |
| Analysis Time per Sample | ~10 min | ~30 min | ~60 min |
| Sample Preparation Complexity | Simple dissolution | Mobile phase preparation, filtration | Minimal, encapsulation |
| Need for Analyte-Specific Reference Standard | No (uses a certified internal standard) | Yes | No |
| Information Provided | Absolute purity, structural confirmation | Relative purity, impurity profile | Purity of crystalline material |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of nuclei, allowing for a direct and absolute quantification without the need for an analyte-specific reference standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A typical D1 of 30 seconds is a good starting point.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved aromatic proton signals of this compound (e.g., the multiplet between 7.0-7.2 ppm) and a characteristic signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, impurities will cause a depression and broadening of the melting point. The van't Hoff equation is used to calculate the mole percent of impurities.
Experimental Protocol:
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Use a nitrogen purge gas.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Thermal Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
-
Data Analysis:
-
Determine the heat of fusion (ΔH) and the melting point depression from the resulting thermogram.
-
Calculate the purity using the software's implementation of the van't Hoff equation.
-
Visualizations
Experimental Workflow for qNMR Purity Assessment
Caption: Workflow for purity assessment of this compound by qNMR.
Comparison of Purity Assessment Methods
Caption: Comparison of advantages and disadvantages of qNMR, HPLC, and DSC.
A Comparative Guide to Analytical Methods for 2-Hydroxybenzimidazole Quantification
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the Quantification of 2-Hydroxybenzimidazole.
This guide offers an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of a suitable analytical method is a critical step in drug development and research, ensuring accuracy, precision, and reliability of results. While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes available data on benzimidazole (B57391) derivatives to provide a comparative framework.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of benzimidazole derivatives, which can be extrapolated to this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | Typically in the µg/mL range[1][2] | ng/mL to µg/mL range[3][4] | µg/mL range[5][6] |
| Limit of Quantification (LOQ) | ~0.1 - 1 µg/mL | < 10 ng/mL[4] | ~0.2 µg/mL[7] |
| Accuracy (% Recovery) | 98.0 - 100.2%[2] | Typically >80% | Generally high, but matrix dependent |
| Precision (%RSD) | < 2% | < 15% | Variable, generally < 5% |
| Selectivity | Good, dependent on chromatographic separation | Excellent, based on mass-to-charge ratio | Low, susceptible to interference |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each technique, based on methods developed for similar benzimidazole compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of benzimidazole derivatives due to its robustness and cost-effectiveness.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For example, a gradient system could be composed of mobile phase A: 0.05% orthophosphoric acid in water/acetonitrile (75:25, v/v) and mobile phase B: 0.05% orthophosphoric acid in water/acetonitrile (50:50, v/v), with the pH adjusted to 4.5.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Based on the UV absorbance maximum of this compound, likely in the range of 270-290 nm. For some benzimidazoles, detection is performed at 254 nm or 288 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or the mobile phase), filtered through a 0.45 µm syringe filter, and diluted as necessary to fall within the calibration range.
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples or when very low detection limits are required.[3][4]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with modifications to ensure compatibility with the mass spectrometer (e.g., using volatile mobile phase additives like formic acid instead of non-volatile buffers).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring a specific precursor ion to product ion transition for this compound.
-
Internal Standard: A stable isotope-labeled analog of this compound is recommended for the highest accuracy and precision.
-
-
Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
-
Quantification: The analyte concentration is determined from the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This technique is simple, rapid, and cost-effective, making it suitable for the analysis of bulk drug substances or simple formulations where high selectivity is not required.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: A suitable solvent in which this compound is soluble and stable, and that does not absorb in the same wavelength region. Methanol or ethanol (B145695) are common choices.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a solution of the compound across the UV-Vis spectrum.
-
Calibration: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound at the determined λmax.
-
-
Sample Preparation: The sample is dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is calculated using the equation of the calibration curve. For some benzimidazole derivatives, colorimetric methods involving a reaction with a chromogenic agent like 1,2-naphthoquinone-4-sulphonate can be used to enhance selectivity and sensitivity.[5][7]
Methodology Visualization
To aid in understanding the logical flow of cross-validating these analytical methods, the following diagrams are provided.
Caption: General workflow for the cross-validation of analytical methods.
References
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalirjpac.com [journalirjpac.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Hydroxybenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 2-hydroxybenzimidazole (B11371) derivatives have emerged as a promising class of compounds, particularly in oncology. This guide provides an objective comparison of the in vitro and in vivo activity of a representative this compound derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), supported by experimental data and detailed protocols.
Unveiling Anticancer Potential: From Cell Cultures to Animal Models
MBIC has been identified as a potent microtubule targeting agent (MTA), exhibiting significant cytotoxic effects against cancer cells while showing lower toxicity towards normal cells. Its efficacy has been evaluated in both controlled laboratory settings (in vitro) and in living organisms (in vivo), providing a comprehensive picture of its therapeutic potential.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies on MBIC, offering a clear comparison of its activity in different experimental systems.
Table 1: In Vitro Cytotoxicity of MBIC [1][2][3]
| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time |
| MCF-7 | Human Breast Cancer (non-aggressive) | 0.73 ± 0.0 | 24 hours |
| MDA-MB-231 | Human Breast Cancer (aggressive) | 20.4 ± 0.2 | 24 hours |
| L-cells | Normal Mouse Fibroblast | 59.6 ± 2.5 | Not Specified |
| NIH/3T3 | Normal Mouse Fibroblast | 55.0 ± 0.1 | Not Specified |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Anti-tumor Efficacy of MBIC in a Xenograft Model [2][3][4]
| Animal Model | Tumor Model | Treatment | Duration | Outcome |
| BALB/c nude mice | MDA-MB-231 xenograft | MBIC administration | 4 weeks | 79.7% reduction in tumor volume |
| BALB/c nude mice | MDA-MB-231 xenograft | MBIC administration | 30 days | 69.1% reduction in tumor weight |
The Science Behind the Results: Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed methodologies for the key experiments are provided below.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of MBIC required to inhibit the growth of cancer cells by 50% (IC₅₀).
-
Cell Culture: Human breast cancer cell lines (MCF-7, MDA-MB-231) and normal fibroblast cell lines (L-cells, NIH/3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of MBIC or a vehicle control (DMSO) for 24 and 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The IC₅₀ values are calculated by plotting the percentage of cell viability against the concentration of MBIC and fitting the data to a dose-response curve.
Experimental Protocol 2: In Vivo Tumor Xenograft Model
This study evaluates the ability of MBIC to inhibit tumor growth in a living organism.
-
Animal Model: Immunocompromised mice, such as BALB/c nude mice, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: MDA-MB-231 human breast cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives regular administration of MBIC (e.g., intraperitoneally), while the control group receives a vehicle solution.
-
Tumor Growth Monitoring: Tumor volume is measured periodically using calipers. Body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint Analysis: After a predetermined period (e.g., 4 weeks), the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to that in the control group.
Visualizing the Mechanism of Action
To better understand how MBIC exerts its anticancer effects, the following diagrams illustrate the key signaling pathway it disrupts and the general workflow of its evaluation.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo | Semantic Scholar [semanticscholar.org]
Benchmarking 2-Hydroxybenzimidazole Derivatives Against Known Anticancer Inhibitors
A Comparative Guide for Researchers in Drug Development
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the wide range of biological activities exhibited by its derivatives. Among these, 2-substituted benzimidazoles, including those with a 2-hydroxybenzimidazole (B11371) core, have garnered significant attention for their potential as anticancer agents. These compounds have been shown to target fundamental cellular processes involved in cancer progression, such as cell proliferation and survival.
This guide provides an objective comparison of the performance of 2-substituted benzimidazole derivatives against established anticancer drugs. The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. The focus is on two primary mechanisms of action: the inhibition of tubulin polymerization and the modulation of key signaling pathways through kinase inhibition.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of various 2-substituted benzimidazole derivatives compared to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity Against Human Cancer Cell Lines
| Compound/Drug | Derivative Type | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Benzimidazole Derivative 4 | 2-substituted benzimidazole | MCF-7 (Breast) | 8.86 ± 1.10 | Doxorubicin | 4.17 - 5.57 |
| Benzimidazole Derivative 2 | 2-substituted benzimidazole | HCT-116 (Colon) | 16.18 ± 3.85 | Doxorubicin | - |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC ) | 2-(2-hydroxyphenyl) benzimidazole | HepG2 (Liver) | 0.39 (µg/mL) | Doxorubicin | 2.93 |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC ) | 2-(2-hydroxyphenyl) benzimidazole | Huh7 (Liver) | 0.32 (µg/mL) | Doxorubicin | 13.6 |
| Thiazole/benzimidazole hybrid 26b | 2-substituted benzimidazole | MCF-7 (Breast) | 6.30 | Erlotinib | 4.15 |
Note: Direct comparison of µg/mL and µM values requires conversion based on the molecular weight of the respective compounds.
Table 2: Kinase Inhibitory Activity
| Compound/Drug | Target Kinase | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| Thiazole/benzimidazole hybrid 26b | EGFR | 109.71 | Erlotinib | 152.59 |
| Thiazole/benzimidazole hybrid 26a | EGFR | 253.74 | Erlotinib | 152.59 |
| Thiazole/benzimidazole hybrid 26c | EGFR | 208.09 | Erlotinib | 152.59 |
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway targeted by benzimidazole derivatives and a general workflow for evaluating their cytotoxic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Reconstitute tubulin in G-PEM buffer to a final concentration of 2-3 mg/mL. Prepare serial dilutions of the test compounds and controls in the buffer.
-
Assay Setup: In a pre-chilled 96-well plate, add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Initiation of Polymerization: Prepare a master mix of the tubulin solution containing GTP and the fluorescent reporter. To initiate the reaction, add the master mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated from the dose-response curve of the polymerization rate or the final polymer mass.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of compounds on the kinase activity of purified Epidermal Growth Factor Receptor (EGFR) by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a common method for this purpose.[1][5][6]
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer
-
Peptide substrate for EGFR
-
ATP
-
Test compounds and a known EGFR inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plate
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compounds and Erlotinib in 100% DMSO and make serial dilutions in the kinase assay buffer. Dilute the recombinant EGFR enzyme and prepare a master mix containing the peptide substrate and ATP.
-
Kinase Reaction: To the wells of a 96-well plate, add the diluted test compounds or controls. Add the kinase reaction master mix to each well. Initiate the reaction by adding the diluted EGFR enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxybenzimidazole: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Hydroxybenzimidazole (CAS: 615-16-7), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, treating it as a hazardous waste. This compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[1][2] Therefore, it is imperative that this chemical is not disposed of through standard laboratory drains, regular trash, or by evaporation.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[5] All handling of this compound waste should be conducted in a well-ventilated area or within a chemical fume hood to avoid the formation and inhalation of dust.[1][6]
In the event of a spill, immediately contain the material. For solid this compound, sweep up the material and place it into a suitable, closed container for disposal, avoiding dust creation.[2][6]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves segregation, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) department for collection by a licensed hazardous waste contractor.
-
Waste Classification: Treat all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) as hazardous chemical waste.[4][7]
-
Container Selection and Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
Quantitative Data Summary for Hazardous Waste Accumulation
Laboratories must comply with regulations regarding the maximum amount of hazardous waste stored in an SAA.
| Waste Type | Maximum Volume | Maximum Time Limit |
| Hazardous Waste | 55 gallons | 12 months |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Until limit is reached |
Note: While this compound is not typically on the P-list of acutely toxic wastes, it is crucial to check your local and institutional regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Guide to Handling 2-Hydroxybenzimidazole: Personal Protective Equipment, Operational Procedures, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxybenzimidazole. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and disposal protocols to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1] | To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][2] |
| Eye Protection | Goggles or safety glasses with side shields (European standard - EN 166).[2] | To protect against dust particles and potential splashes, preventing serious eye irritation.[1][2] |
| Body Protection | Protective clothing, such as a lab coat or disposable gown, to prevent skin exposure.[2] | To avoid contact with skin, as the substance is classified as harmful upon dermal contact.[1][2] |
| Respiratory Protection | A dust mask (e.g., N95 type) or a particle-filtering half mask (EN149:2001) should be used when ventilation is inadequate or dust is generated.[2][3] | To prevent inhalation of dust particles, which can cause respiratory irritation and are harmful if inhaled.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial when working with this compound to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, inspect all PPE for integrity.
2. Donning Personal Protective Equipment:
-
Wash hands thoroughly before putting on any PPE.
-
Don a lab coat or protective gown.
-
Put on the appropriate respiratory protection if dust formation is likely.
-
Wear safety goggles or glasses.
-
Finally, put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[4]
-
Carefully weigh and transfer the solid material, keeping containers closed as much as possible.
-
Avoid direct contact with the substance.[4]
4. Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.[4]
-
Clean the work area to remove any residual contamination.
-
Carefully remove PPE, avoiding self-contamination.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Designate a specific, labeled, and sealed container for this compound waste.
-
This includes excess reagent, contaminated PPE (gloves, disposable lab coats), and any cleaning materials (e.g., wipes, absorbent pads).
2. Accidental Spills:
-
In the event of a spill, ensure adequate ventilation and wear all necessary PPE.[4]
-
Avoid breathing in any dust.[4]
-
Carefully sweep or shovel the spilled solid material into a suitable container for disposal, avoiding the creation of dust.[2][4]
-
Do not let the product enter drains.[4]
3. Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][4]
4. Final Disposal:
-
Dispose of the waste container through an approved waste disposal plant or licensed contractor.[1][4]
-
All disposal activities must be in accordance with applicable local, state, and federal regulations.[4]
First Aid Measures
In case of exposure, follow these immediate first aid protocols and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
